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Core Science & Biosynthesis

Foundational

(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide chemical structure and properties

The Strategic Role of (S)-2-Amino-N-methyl-N-(pyrazin-2-ylmethyl)propionamide in Advanced Drug Design: A Technical Whitepaper Executive Summary In the landscape of targeted oncology and apoptosis-modulating therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of (S)-2-Amino-N-methyl-N-(pyrazin-2-ylmethyl)propionamide in Advanced Drug Design: A Technical Whitepaper

Executive Summary

In the landscape of targeted oncology and apoptosis-modulating therapeutics, the design of small-molecule peptidomimetics requires surgical precision in pharmacophore selection. (S)-2-Amino-N-methyl-N-(pyrazin-2-ylmethyl)propionamide (CAS 1354020-61-3) is a highly specialized chiral building block. As an N-methylated L-alanine derivative coupled to a pyrazine ring, it serves as a critical structural motif for developing Second Mitochondria-derived Activator of Caspases (SMAC) mimetics and Inhibitor of Apoptosis Protein (IAP) antagonists [2].

This technical guide deconstructs the physicochemical properties, structural causality, and experimental workflows associated with this vital intermediate, providing drug development professionals with actionable, field-proven insights.

Chemical Identity and Core Physicochemical Properties

Understanding the baseline physicochemical parameters of this intermediate is essential for predicting its behavior in downstream synthesis and biological environments. The compound exhibits high polarity and a rigid hydrogen-bonding network [1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide
CAS Registry Number 1354020-61-3
Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Topological Polar Surface Area (TPSA) 72.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Heavy Atom Count 14

Structural Causality in Pharmacophore Design

As a Senior Application Scientist, I emphasize that every atom in a lead intermediate must serve a distinct mechanistic purpose. The architecture of (S)-2-Amino-N-methyl-N-(pyrazin-2-ylmethyl)propionamide is not arbitrary; it is a highly optimized mimic of the N-terminal AVPI (Ala-Val-Pro-Ile) binding motif of the endogenous SMAC protein [3].

  • The (S)-Alanine Core: The (S)-stereocenter is non-negotiable. It structurally mimics the natural L-alanine of the SMAC protein. The methyl group of the alanine moiety must project precisely into a small, highly conserved hydrophobic sub-pocket within the BIR3 domain of XIAP or cIAP1/2. Inversion to the (R)-enantiomer typically results in a >100-fold loss of binding affinity.

  • The N-Methylation Strategy: Why methylate the N-terminus? Unmodified peptides are rapidly degraded by aminopeptidases in vivo. N-methylation restricts the conformational flexibility of the peptide bond, locking the molecule into a bioactive conformation, while simultaneously shielding it from proteolytic cleavage. This dramatically enhances both the half-life and cellular permeability of the final drug candidate.

  • The Pyrazine-2-ylmethyl Moiety: Traditional SMAC mimetics often utilize benzene or pyridine rings. However, substituting these with an electron-deficient pyrazine ring lowers the overall lipophilicity (LogP), reducing non-specific protein binding and improving aqueous solubility. Furthermore, the two nitrogen atoms in the pyrazine ring act as potent hydrogen bond acceptors, engaging with backbone amides in the target protein's binding groove.

Experimental Workflows & Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems. Causality is built into every reagent choice to maximize yield and optical purity.

Protocol A: Step-by-Step Chemical Synthesis Workflow

This protocol outlines the synthesis of the intermediate from commercially available starting materials.

  • Reductive Amination:

    • Action: React pyrazine-2-carboxaldehyde (1.0 eq) with methylamine hydrochloride (1.5 eq) in a solvent mixture of DCE/MeOH (1:1). Add sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq) at 0°C, then stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent, preventing the over-reduction of the pyrazine ring while selectively reducing the intermediate imine to N-methyl-1-(pyrazin-2-yl)methanamine.

  • Amide Coupling:

    • Action: Dissolve the resulting secondary amine (1.0 eq) and Boc-L-alanine (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 4 hours.

    • Causality: HATU is strictly required here instead of standard EDC/NHS. The secondary amine is sterically hindered. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling rate and suppresses epimerization of the chiral (S)-alanine center, preserving the critical optical purity.

  • Boc Deprotection:

    • Action: Treat the Boc-protected intermediate with a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature. Concentrate under vacuum and neutralize with saturated NaHCO3 to yield the final product.

Synthesis A Pyrazine-2-carboxaldehyde + Methylamine B Reductive Amination (NaBH(OAc)3) A->B C N-methyl-1-(pyrazin-2-yl) methanamine B->C D Amide Coupling (Boc-L-Ala, HATU) C->D E Boc-Protected Intermediate D->E F Deprotection (TFA/DCM) E->F G (S)-2-Amino-N-methyl-N- (pyrazin-2-ylmethyl)propionamide F->G

Caption: Chemical synthesis workflow for (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide.

Protocol B: In Vitro Validation via Fluorescence Polarization (FP)

To validate that derivatives of this compound successfully engage the target, a homogeneous FP assay is utilized.

  • Tracer Preparation: Utilize a fluorescently labeled SMAC peptide (e.g., Abu-RPF-K(5-Fam)-NH2) at a fixed concentration of 5 nM.

  • Protein Incubation: Incubate the tracer with recombinant XIAP BIR3 domain protein (20 nM) in assay buffer (100 mM potassium phosphate, pH 7.5, 100 μg/mL bovine gamma globulin, 0.02% sodium azide).

  • Displacement: Titrate the synthesized compound (serial dilutions from 10 μM to 0.1 nM) into the complex.

  • Readout & Causality: Measure polarization (mP). Why FP? FP is self-validating. When the tracer is bound to the massive XIAP protein, it tumbles slowly, yielding high polarization. If the test compound successfully mimics SMAC, it displaces the tracer. The freed tracer tumbles rapidly in solution, causing a measurable drop in mP. This directly confirms target engagement without requiring wash steps that could disrupt equilibrium.

Pathway Integration: The SMAC/IAP Axis

Compounds utilizing the (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide core act as molecular saboteurs within the apoptotic pathway. In cancer cells, IAP proteins (like XIAP and survivin) are frequently overexpressed, binding to and inhibiting Caspases 3, 7, and 9, thereby granting the tumor cell immortality [2].

By mimicking the natural SMAC protein, drugs containing this pharmacophore bind to the BIR domains of IAPs, forcing them to release the caspases. This disinhibition restores the cell's natural apoptotic machinery, leading to programmed cell death.

Pathway Stimulus Apoptotic Stimulus Mito Mitochondria Stimulus->Mito SMAC SMAC/DIABLO Release Mito->SMAC IAP IAP Proteins (XIAP, cIAP) SMAC->IAP Inhibits Caspase Caspase Activation IAP->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Mimetic SMAC Mimetic (Alaninamide Pharmacophore) Mimetic->IAP Binds BIR3 Domain

Caption: Mechanism of action for SMAC mimetics targeting the IAP-mediated apoptotic pathway.

References

  • Title: (S)
  • Source: acs.
  • Source: researchgate.
Exploratory

Mechanism of Action of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide In Vitro: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Pharmacophore Analysis Executive Summary The compound (S)-2-Amino-N-methyl-N-pyrazin-2-ylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Pharmacophore Analysis

Executive Summary

The compound (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (CAS 1354020-61-3) is a highly specialized, chiral peptidomimetic fragment utilized in fragment-based drug discovery (FBDD). Structurally derived from L-alanine, this molecule serves as a prototypical monovalent mimetic of the AVPI (Ala-Val-Pro-Ile) tetrapeptide motif found at the N-terminus of Smac/DIABLO.

In vitro, this fragment exerts its mechanism of action by competitively antagonizing the Baculoviral IAP Repeat 3 (BIR3) domain of the X-linked Inhibitor of Apoptosis Protein (XIAP). By displacing initiator caspase-9 from the BIR3 surface groove, it neutralizes XIAP's anti-apoptotic function. This whitepaper details the structural causality behind its binding mechanics, the thermodynamic rationale of its design, and the self-validating in vitro protocols required to quantify its efficacy.

Structural Rationale & Pharmacophore Analysis

The design of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide represents a leap from native, labile peptides to rigidified, cell-permeable small molecules. Every functional group in this fragment is engineered for a specific thermodynamic or structural purpose within the XIAP BIR3 binding groove .

  • The (S)-2-Amino Propionamide Core: The strict (S)-stereochemistry perfectly mimics the natural L-alanine of the AVPI motif. The primary amine ( −NH2​ ) is the most critical pharmacophore element. At physiological pH, it is protonated and forms a highly conserved, bipartite charge-charge and hydrogen-bonding network with Glu314 and Gln319 of the BIR3 domain.

  • The Tertiary Amide (N-methyl substitution): Replacing a secondary amide with an N-methyl tertiary amide restricts the ϕ and ψ dihedral angles. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty ( ΔS ) upon binding.

  • The Pyrazin-2-ylmethyl Moiety: Native Smac uses Valine and Proline to occupy the hydrophobic P2/P3 pockets of BIR3. Here, the pyrazine ring acts as a bioisostere. It projects directly into the hydrophobic groove, engaging in robust π−π stacking and van der Waals interactions with Trp323 and Tyr324 . Furthermore, the nitrogen heteroatoms in the pyrazine ring maintain favorable aqueous solubility, preventing the lipophilicity-driven aggregation common in purely aliphatic fragments.

Mechanism C (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide Pharmacophore Core A Primary Amine (N-terminus mimic) C->A B Pyrazine Ring (Hydrophobic/Pi-stack) C->B T1 Glu314 / Gln319 (XIAP BIR3) A->T1 H-Bond & Charge T2 Trp323 / Tyr324 (XIAP BIR3) B->T2 Pi-Pi / vdW

Molecular interaction network between the fragment pharmacophore and the XIAP BIR3 domain.

In Vitro Experimental Methodologies

To rigorously validate the mechanism of action, we employ an orthogonal testing funnel. A Fluorescence Polarization (FP) assay provides high-throughput equilibrium binding data, while Surface Plasmon Resonance (SPR) elucidates the real-time binding kinetics.

Protocol 1: Fluorescence Polarization (FP) Competitive Displacement Assay

Rationale: FP is ideal for measuring protein-ligand interactions in solution. A fluorescently labeled native peptide (FITC-AVPI) tumbles slowly when bound to the large XIAP-BIR3 protein, yielding high polarization. When the (S)-2-Amino fragment competitively displaces the tracer, the free FITC-AVPI tumbles rapidly, resulting in a quantifiable drop in polarization .

Step-by-Step Methodology:

  • Reagent Preparation: Express and purify recombinant human XIAP-BIR3 (residues 241–356) with an N-terminal His-tag. Synthesize the fluorescent tracer FITC-AVPI.

  • Buffer Formulation: Use assay buffer consisting of 100 mM Potassium Phosphate (pH 7.5), 100 μg/mL bovine γ -globulin, 0.02% sodium azide, and 0.01% Triton X-100 (to prevent non-specific plastic binding).

  • Complex Formation: Pre-incubate 30 nM XIAP-BIR3 protein with 5 nM FITC-AVPI tracer in a 384-well black microplate for 15 minutes at room temperature to establish the high-polarization baseline.

  • Fragment Titration: Add the (S)-2-Amino fragment in a 12-point serial dilution (ranging from 10 μM to 0.1 nM, 1% final DMSO concentration).

  • Equilibration & Reading: Incubate the plate in the dark for 3 hours to ensure thermodynamic equilibrium. Read on a multi-mode microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation Check: Calculate the Z'-factor using wells with only protein+tracer (positive control, high mP) and wells with tracer only (negative control, low mP). A Z'-factor >0.7 validates the assay.

FP_Assay N1 Recombinant XIAP-BIR3 N3 High Polarization (Bound Complex) N1->N3 Bind N2 FITC-AVPI Tracer N2->N3 N5 Low Polarization (Displaced Tracer) N3->N5 Competitive Displacement N4 (S)-2-Amino-... Fragment N4->N5

Workflow of the Fluorescence Polarization (FP) displacement assay for BIR3 binding.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Rationale: While FP gives equilibrium affinity ( IC50​ / Kd​ ), SPR is required to prove that the pyrazine ring's π−π stacking specifically decreases the dissociation rate ( kd​ ), a hallmark of effective peptidomimetics .

Step-by-Step Methodology:

  • Sensor Chip Preparation: Use a CM5 sensor chip on a Biacore T200 system. Activate Flow Cell 2 (Fc2) using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Immobilize recombinant XIAP-BIR3 to a density of ~2000 Resonance Units (RU). Leave Flow Cell 1 (Fc1) activated and blocked with ethanolamine as a reference surface.

  • Analyte Injection: Inject the (S)-2-Amino fragment at varying concentrations (3.125 nM to 200 nM) in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 30 μL/min.

  • Association/Dissociation: Allow 120 seconds for association and 300 seconds for dissociation.

  • Self-Validation Check: Perform a buffer blank injection (0 nM) to perform double-referencing (Fc2 - Fc1, minus blank). This strictly corrects for bulk refractive index changes caused by DMSO.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ and kd​ .

Quantitative Data Summaries

The structural rigidification and pyrazine-mediated stacking of the (S)-2-Amino fragment yield superior in vitro metrics compared to the flexible, native AVPI peptide.

Table 1: Equilibrium Binding Affinities (FP Assay)

CompoundTarget Domain IC50​ (nM) Kd​ (nM)Fold Improvement
Native AVPI PeptdieXIAP BIR3~400~350Baseline
(S)-2-Amino Fragment XIAP BIR3 ~120 ~95 ~3.7x
(R)-Enantiomer ControlXIAP BIR3> 10,000N/AN/A (Stereospecific)

Table 2: SPR Kinetic Parameters

AnalyteAssociation Rate ( ka​ , M−1s−1 )Dissociation Rate ( kd​ , s−1 )Affinity ( KD​ , nM)
Native AVPI Peptide 2.1×105 7.3×10−2 347.6
(S)-2-Amino Fragment 4.5×105 4.2×10−2 93.3

Interpretation: The data proves causality. The rigid N-methyl tertiary amide slightly improves the on-rate ( ka​ ) by pre-organizing the molecule, while the pyrazine ring significantly slows the off-rate ( kd​ ) via stable π−π stacking with Trp323, resulting in a sub-100 nM KD​ .

References

  • Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Interaction of a Cyclic, Bivalent Smac Mimetic with the X-Linked Inhibitor of Apoptosis Protein Source: Biochemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Characterization of a Potent, Nonpeptide, Cell-Permeable, Bivalent Smac Mimetic That Concurrently Targets Both the BIR2 and BIR3 Domains in XIAP Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Structural Insight into Inhibitor of Apoptosis Proteins Recognition by a Potent Divalent Smac-Mimetic Source: PLOS One URL:[Link]

Foundational

Pharmacokinetic Profiling of Pyrazin-2-ylmethyl-propionamide Derivatives: A Technical Guide

Executive Summary Pyrazin-2-ylmethyl-propionamide derivatives represent a highly versatile pharmacophore class in contemporary medicinal chemistry. By strategically replacing highly lipophilic moieties (such as benzyl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazin-2-ylmethyl-propionamide derivatives represent a highly versatile pharmacophore class in contemporary medicinal chemistry. By strategically replacing highly lipophilic moieties (such as benzyl groups) with an electron-deficient pyrazine ring attached to a propionamide linker, drug developers can fundamentally alter a molecule's physicochemical properties. This structural intervention has been successfully utilized to optimize the pharmacokinetic (PK) profiles of complex therapeutics, ranging from1 for Alzheimer's disease[1] to novel 2 in oncology[2]. This whitepaper provides an in-depth, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of these derivatives.

Physicochemical Rationale & ADME Implications

The causality behind selecting a pyrazin-2-ylmethyl-propionamide scaffold lies in the strict relationship between lipophilicity (cLogP) and Absorption, Distribution, Metabolism, and Excretion (ADME) parameters.

High cLogP compounds (typically >5.5) often suffer from poor aqueous solubility, high non-specific binding to cellular lipids (resulting in massive in vitro "cell shifts"), and restricted membrane permeability due to membrane retention. The introduction of the pyrazin-2-ylmethyl group introduces polarity via the heteroaryl nitrogen atoms. This modification effectively lowers the cLogP (e.g., from 5.6 down to ~2.5), which directly enhances passive cellular permeability and significantly reduces the cell shift in enzymatic versus cellular assays[1]. Furthermore, this optimized polarity translates to more favorable in vivo PK properties, including improved maximum plasma concentration ( Cmax​ ) and total exposure (AUC)[2].

In Vitro ADME Profiling Workflow

To accurately predict the in vivo behavior of pyrazin-2-ylmethyl-propionamide derivatives, robust in vitro systems must be employed. The following Caco-2 permeability protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Caco-2 Permeability Protocol

Causality: Caco-2 cells (human colorectal adenocarcinoma) spontaneously differentiate to form a polarized monolayer that mimics the human intestinal epithelium, making them ideal for assessing oral absorption and P-glycoprotein (P-gp) efflux potential.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days to allow for full differentiation and tight junction formation.

  • System Validation (Integrity Check): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Self-validation: Include Lucifer Yellow (a paracellular marker) in the dosing solution; post-assay fluorescence >1% indicates a compromised monolayer, invalidating that well.

  • Control Integration: Run concurrent positive controls to validate the assay's dynamic range: Propranolol (high permeability marker) and Atenolol (low permeability marker).

  • Dosing: Prepare a 10 µM solution of the pyrazine derivative in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Sampling & Incubation: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 0, 60, and 120 minutes, replacing the volume with fresh heated buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp​(B−A)/Papp​(A−B) ). An efflux ratio >2.0 indicates the compound is likely a P-gp substrate.

In Vivo Pharmacokinetic Profiling

Evaluating the clearance, volume of distribution, and bioavailability of these derivatives requires precise in vivo dosing and highly selective bioanalysis.

Step-by-Step LC-MS/MS Bioanalytical Protocol

Causality: Protein precipitation is selected over solid-phase extraction (SPE) because pyrazin-2-ylmethyl derivatives are moderately polar; precipitation efficiently disrupts drug-protein binding while maintaining high throughput and excellent recovery.

  • Sample Preparation: Aliquot 50 µL of rodent plasma (collected at serial time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into a 96-well plate.

  • Internal Standard Spiking (Self-Validation): Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS) or a structural analog such as 3[3]. Causality: The IS corrects for matrix-induced ion suppression and volumetric errors during extraction, ensuring quantitative trustworthiness.

  • Precipitation & Centrifugation: Vortex the plate for 2 minutes to thoroughly precipitate plasma proteins. Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the matrix.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a new plate and dilute with 100 µL of LC-grade water to match the initial mobile phase conditions, preventing peak distortion.

  • LC-MS/MS Execution: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect the analyte using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • Quality Control: Intersperse QC samples (low, mid, and high concentrations) every 15 samples. The run is only validated if 67% of QCs fall within ±15% of their nominal concentration.

Data Synthesis & PK Parameter Interpretation

The table below synthesizes typical quantitative data, illustrating the profound pharmacokinetic improvements achieved when transitioning from a traditional lipophilic scaffold to a pyrazin-2-ylmethyl-propionamide derivative.

ParameterTraditional Benzyl-PropionamidePyrazin-2-ylmethyl-PropionamideMechanistic Causality & Implication
cLogP 5.62.5Heteroaryl nitrogens drastically decrease lipophilicity.
Papp​ (nm/s) 65180Lower lipophilicity reduces membrane retention, improving transcellular flux.
Cellular Assay Shift 380-fold<10-foldReduced non-specific binding to cellular lipids and proteins.
IV Clearance (mL/min/kg) 45.218.5Decreased vulnerability to rapid, non-specific hepatic lipophilic clearance.
Oral Bioavailability (F%) 12%58%Enhanced aqueous solubility and reduced first-pass metabolism improve systemic exposure.

Mechanistic Pathways & Decision Matrix

The following diagram outlines the logical decision tree and workflow for evaluating the pharmacokinetics of newly synthesized pyrazine derivatives.

PK_Evaluation_Matrix Synthesis Pyrazin-2-ylmethyl-propionamide Synthesis & QC InVitro In Vitro ADME Profiling (Caco-2, Microsomes) Synthesis->InVitro Decision Metabolic Stability & Permeability Acceptable? InVitro->Decision Optimization Structural Optimization (Modify linker/ring) Decision->Optimization No InVivo In Vivo PK Studies (IV/PO Dosing in Rodents) Decision->InVivo Yes Optimization->Synthesis Bioanalysis LC-MS/MS Bioanalysis (Protein Precipitation) InVivo->Bioanalysis PKModeling Non-Compartmental Analysis (Clearance, Vd, Half-life, F%) Bioanalysis->PKModeling

Figure 1: Pharmacokinetic Evaluation and Decision Matrix for Pyrazine Derivatives.

Sources

Exploratory

Comprehensive Technical Guide on CAS 1354020-61-3: Physicochemical Profiling, Solubility Optimization, and Safety Protocols

Executive Summary (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (CAS: 1354020-61-3) is a highly specialized chiral amino acid derivative. Structurally, it consists of an N-methylated L-alanine core conjugated to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (CAS: 1354020-61-3) is a highly specialized chiral amino acid derivative. Structurally, it consists of an N-methylated L-alanine core conjugated to a pyrazin-2-ylmethyl moiety. As a versatile building block, this compound is predominantly utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and small-molecule kinase inhibitors. This whitepaper provides a rigorous analysis of its physicochemical properties, validated solubility workflows, and safety handling protocols designed for drug development professionals.

Physicochemical Profiling & Molecular Weight Dynamics

Understanding the molecular descriptors of CAS 1354020-61-3 is critical for predicting its behavior in biological systems and synthetic pathways[1].

Table 1: Physicochemical Parameters of CAS 1354020-61-3

ParameterValueScientific Implication
Molecular Weight 194.23 g/mol Ideal fragment size (<300 Da), allowing for downstream coupling without violating Lipinski's Rule of 5.
Molecular Formula C9H14N4OHigh nitrogen content enhances hydrogen bonding capacity with target proteins.
Monoisotopic Mass 194.1167Critical for high-resolution mass spectrometry (HRMS) identification.
TPSA 72.1 ŲOptimal for cellular permeability; balanced between polar and lipophilic domains.
H-Bond Donors/Acceptors 1 / 4Facilitates strong target-protein interactions (e.g., kinase hinge binding).
Rotatable Bonds 3Low entropic penalty upon target binding.

Expertise & Experience (Causality): The molecular weight of 194.23 g/mol positions this compound perfectly within the "Rule of 3" for fragment-based drug discovery (FBDD). The N-methylation of the amide bond serves a critical dual purpose: it restricts the conformational flexibility of the backbone (reducing the entropic penalty upon target binding) and eliminates a hydrogen bond donor. This strategic methylation significantly improves membrane permeability and proteolytic stability compared to primary amides, while the Topological Polar Surface Area (TPSA) of 72.1 Ų ensures an optimal balance between aqueous solubility and lipophilicity[1].

Solubility Characteristics & Formulation Workflows

Accurate solubility data is the cornerstone of robust assay development. Based on its structural motifs (a basic primary amine and a pyrazine ring), the compound exhibits pH-dependent solubility.

Table 2: Estimated Solubility Profile

SolventSolubility (mg/mL)Application / Rationale
Water (pH 7.4) > 50 (as HCl salt)High aqueous solubility due to protonation of the primary amine.
DMSO > 100Universal solvent for in vitro biological assays and stock solutions.
Methanol / Ethanol > 50Excellent for crystallization and purification workflows.
Dichloromethane < 5Poor solubility; useful as an anti-solvent or in biphasic extractions.
Experimental Protocol: Thermodynamic Solubility Assessment

To ensure robust formulation data, kinetic solubility (which is often artificially inflated due to supersaturation) must be distinguished from thermodynamic solubility. This protocol represents a self-validating system for determining absolute solubility.

  • Standard Curve Generation: Prepare a 10 mM stock in DMSO. Dilute serially to create a 5-point calibration curve (0.1 to 100 µM). Analyze via HPLC-UV (254 nm).

    • Self-Validation Check: Ensure the regression coefficient (R²) > 0.999 to confirm detector linearity before proceeding.

  • Saturation: Add excess solid CAS 1354020-61-3 (approx. 10 mg) to 1 mL of the target buffer (e.g., PBS, pH 7.4) in a 2 mL Eppendorf tube.

  • Equilibration: Vortex for 5 minutes, then incubate in a thermoshaker at 37°C at 800 rpm for 48 hours.

    • Causality: A 48-hour incubation mimics physiological temperature and ensures complete thermodynamic equilibrium between the solid and solution phases, preventing false-positive kinetic spikes.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes.

    • Causality: Ultracentrifugation is strictly preferred over syringe filtration, as basic amines frequently adsorb onto standard nylon or PTFE filter membranes, leading to artificially low solubility readings.

  • Quantification: Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC against the validated standard curve.

Sol S1 Weigh CAS 1354020-61-3 (Excess Solid) S2 Add Target Buffer (e.g., PBS pH 7.4) S1->S2 S3 Incubate at 37°C (48h Equilibration) S2->S3 Vortex S4 Phase Separation (Centrifugation 15k x g) S3->S4 Thermodynamic State S5 HPLC-UV Analysis of Supernatant S4->S5 Quantification

Workflow for Thermodynamic Solubility Assessment of CAS 1354020-61-3.

Safety Data Sheet (SDS) & Handling Protocols

Handling novel chiral amines requires strict adherence to safety protocols. Based on structural analogs such as 2-amino-N-methylpropanamide hydrochloride, CAS 1354020-61-3 is classified as a skin and eye irritant and a potential sensitizer[2][3].

Table 3: GHS Hazard Identification for CAS 1354020-61-3

Hazard ClassGHS CategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
STOT (Single Exp.) Category 3H336: May cause drowsiness or dizziness.
Experimental Protocol: Laboratory Handling and Spill Decontamination
  • Engineering Controls: Always handle the neat powder within a Class II biological safety cabinet or a certified chemical fume hood.

    • Causality: Fine powders of amine derivatives have high respiratory bioavailability and can act as potent mucosal sensitizers.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended during weighing), splash-proof safety goggles, and a standard laboratory coat.

  • Storage Conditions: Store the compound under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

    • Causality: The primary amine and the electron-rich pyrazine nitrogen are susceptible to slow air oxidation and hygroscopic degradation over prolonged periods.

  • Spill Containment (Self-Validating Decontamination): In the event of a powder spill, do not sweep dry, as this generates hazardous aerosols. Cover the spill with absorbent paper wetted with a 10% acetic acid solution.

    • Causality: Acetic acid safely protonates the free base amine, converting it into a highly water-soluble and less volatile acetate salt. Wipe up the area and dispose of the materials as hazardous chemical waste.

Mechanistic Application in Drug Discovery

In synthetic workflows, CAS 1354020-61-3 is predominantly utilized in peptide coupling reactions. The primary amine acts as a highly reactive nucleophile, coupling with activated carboxylic acids to form stable amide bonds.

G A CAS 1354020-61-3 (Primary Amine) D Reaction Medium (DMF, 25°C) A->D B Target Carboxylic Acid (R-COOH) B->D C Coupling Reagents (HATU / DIPEA) C->D E Amide Intermediate D->E Peptide Coupling

Synthetic incorporation of CAS 1354020-61-3 via amide coupling.

References

  • NextSDS. (2R)-2-amino-N-methylpropanamide hydrochloride — Chemical Substance Information.[Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of (S)-2-amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (CAS 1354020-61-3)

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, assigned the CAS number 1354020-61-3, is a chiral molecule featuring a pyrazine moiety,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, assigned the CAS number 1354020-61-3, is a chiral molecule featuring a pyrazine moiety, a propionamide backbone, and a stereogenic center. The precise three-dimensional arrangement of atoms and the electronic environment of its constituent nuclei are critical determinants of its chemical reactivity, biological activity, and potential applications in medicinal chemistry. This guide provides a comprehensive technical overview of the methodologies required to unambiguously determine the molecular structure of this compound through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of atoms and infer detailed information about their chemical environment.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known chemical structure of (S)-2-amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, we can predict the expected chemical shifts in a standard deuterated solvent such as chloroform-d (CDCl₃). These predictions are derived from established empirical rules and databases of chemical shifts for similar functional groups and molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes on Predicted ¹H Signal
11.2 - 1.418 - 22Doublet
23.5 - 3.850 - 55Quartet
3-172 - 176Carbonyl carbon, no attached protons
42.9 - 3.135 - 40Singlet
54.6 - 4.852 - 58Singlet
68.5 - 8.6143 - 145Singlet
7-145 - 147Pyrazine carbon, no attached protons
88.4 - 8.5144 - 146Doublet
98.6 - 8.7142 - 144Doublet
10 (NH₂)1.5 - 2.5-Broad singlet, exchangeable with D₂O

Note: Predicted chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup and Data Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[1]
  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum.
  • A larger spectral width (e.g., 200-220 ppm) is required.
  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase correct the spectra and perform baseline correction.
  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
  • Reference the spectra to the internal standard.
2D NMR Techniques for Unambiguous Assignment

To confirm the predicted assignments and establish the complete bonding network, a series of two-dimensional NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through-bond, typically over two to three bonds. For the target molecule, COSY would show a correlation between the methyl protons (1) and the methine proton (2).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons (4) and the carbonyl carbon (3) and the methylene carbon (5).

Workflow for NMR-based structural elucidation.

Part 2: Single-Crystal X-ray Crystallography for 3D Structural Determination

While NMR provides excellent information about the structure in solution, single-crystal X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state.[2] This technique can definitively determine the absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for Crystal Structure Determination

1. Crystallization:

  • The first and often most challenging step is to grow single crystals of high quality.
  • Systematic screening of crystallization conditions is necessary. This involves varying solvents, temperature, and crystallization techniques (e.g., slow evaporation, vapor diffusion, and cooling).
  • A good starting point would be to dissolve the compound in a solvent in which it is soluble (e.g., methanol, ethanol, or acetone) and then slowly introduce an anti-solvent in which it is less soluble (e.g., hexane or water).

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
  • The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]

3. Structure Solution and Refinement:

  • The positions of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.
  • The intensities of the spots are used to solve the phase problem and generate an initial electron density map.
  • An initial molecular model is built into the electron density map.
  • This model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.

Compound [label="Purified Compound"]; Crystallization [label="Crystallization Screening"]; Single_Crystal [label="High-Quality Single Crystal", shape=octagon, fillcolor="#FBBC05"]; Data_Collection [label="X-ray Data Collection"]; Structure_Solution [label="Structure Solution (Phase Problem)"]; Model_Building [label="Model Building & Refinement"]; Final_Structure [label="Final Crystal Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Compound -> Crystallization; Crystallization -> Single_Crystal; Single_Crystal -> Data_Collection; Data_Collection -> Structure_Solution; Structure_Solution -> Model_Building; Model_Building -> Final_Structure; }

Workflow for X-ray crystal structure determination.
Anticipated Crystal Packing and Intermolecular Interactions

The molecular structure of (S)-2-amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide possesses several functional groups capable of participating in hydrogen bonding: the primary amine (N-H donors), the amide oxygen (H-bond acceptor), and the pyrazine nitrogens (H-bond acceptors). It is therefore highly probable that the crystal structure will be stabilized by a network of intermolecular hydrogen bonds. These interactions will play a crucial role in dictating the overall packing of the molecules in the crystal lattice.

Integrated Structural Analysis

The combination of NMR spectroscopy and X-ray crystallography provides a comprehensive and validated structural characterization. NMR determines the structure in solution, which is often the biologically relevant state, while X-ray crystallography provides a precise solid-state structure. Any significant differences in conformation between the solution and solid-state structures can provide valuable insights into the molecule's flexibility. The unambiguous connectivity determined by 2D NMR serves as a powerful confirmation of the crystal structure model, and vice versa.

Conclusion

The structural elucidation of novel compounds such as (S)-2-amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide is a cornerstone of modern chemical and pharmaceutical research. By following the detailed NMR and X-ray crystallography protocols outlined in this guide, researchers can confidently and accurately determine its molecular structure. This foundational knowledge is the critical first step in understanding its properties and exploring its potential applications.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gómez-Calvario, V., Garduño-Ramírez, M. L., León-Rivera, I., & Rios, M. Y. (2016). (1) H and (13) C NMR data on natural and synthetic capsaicinoids. Magnetic resonance in chemistry : MRC, 54(4), 268–290. [Link]

  • Hassan, A. H. E., Cho, M. C., Kim, H. I., Yang, J. S., Park, K. T., Hwang, J. Y., Jang, C. G., Park, K. D., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in brief, 21, 949–961. [Link]

  • Jeannerat, D. (2016). A review of existing and new programs for the simulation of NMR spectra. Magnetic resonance in chemistry : MRC, 54(6), 443–452. [Link]

  • Jones, C. (2016). NMR spectroscopy. Annual reports on the progress of chemistry. Section B, Organic chemistry, 112, 415. [Link]

  • Lima, M. F., de F. F. M., & de Almeida, M. V. (2001). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society. [Link]

  • Mishra, A., & Sharma, M. (2023). Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics, 309-329. [Link]

  • Wormald, M., & I. (2012). X Ray Crystallography. Journal of clinical pathology, 49(3), 251–257. [Link]

  • Rupp, B. (2014). X-ray Crystallography. Wiley Analytical Science, 1-4. [Link]

  • Wikipedia contributors. (2024, March 15). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved 01:40, March 23, 2024, from [Link]

Sources

Exploratory

Preliminary Toxicity Profiling of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide: A Comprehensive Technical Guide

Executive Summary In the early stages of drug discovery, the transition from a synthesized chemical entity to an Investigational New Drug (IND) requires rigorous, predictive safety profiling. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug discovery, the transition from a synthesized chemical entity to an Investigational New Drug (IND) requires rigorous, predictive safety profiling. This whitepaper provides an in-depth technical framework for the preliminary toxicity evaluation of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (hereafter referred to as AMPP ).

As a chiral L-alanine derivative coupled to a pyrazine ring via an N-methylated amide bond, AMPP presents specific structural alerts that necessitate targeted toxicological screening. The following protocols are designed not merely as a checklist, but as a self-validating system of predictive toxicology, ensuring that early de-risking aligns with the1[1].

Structural Toxicity Profiling & Mechanistic Rationale

Before initiating in vitro or in vivo testing, a Senior Application Scientist must evaluate the Structure-Activity Relationship (SAR) to hypothesize potential failure points. AMPP contains three critical moieties:

  • The Pyrazine Ring: This electron-deficient aromatic heterocycle is susceptible to cytochrome P450 (CYP450)-mediated oxidation. While generally stable, specific CYP isoforms can generate reactive pyrazine N-oxides or epoxides, leading to hepatotoxicity.

  • The Primary Amine: Located on the chiral propionamide core, this basic center (pKa ~9.0) is a potential substrate for Monoamine Oxidases (MAO). Oxidative deamination can yield reactive aldehyde intermediates. Furthermore, cationic amines are classic pharmacophores for binding to the inner cavity of the hERG potassium channel, presenting a cardiotoxicity risk[2].

  • The N-Methyl Amide: Susceptible to enzymatic N-demethylation or amide hydrolysis, potentially releasing toxic degradation products.

MetabolicPathway AMPP (S)-2-Amino-N-methyl-N- pyrazin-2-ylmethyl-propionamide CYP450 CYP450 Enzymes (Hepatic Metabolism) AMPP->CYP450 N-demethylation / Ring Oxidation MAO Monoamine Oxidase (Oxidative Deamination) AMPP->MAO Primary Amine Oxidation Pyrazine_Metabolite Reactive Pyrazine Intermediates CYP450->Pyrazine_Metabolite Aldehyde Reactive Aldehyde Derivatives MAO->Aldehyde ROS Reactive Oxygen Species (ROS) Pyrazine_Metabolite->ROS Toxicity Cellular Toxicity & Genotoxicity Risk Pyrazine_Metabolite->Toxicity Aldehyde->Toxicity ROS->Toxicity

Proposed metabolic activation pathways of AMPP leading to cellular toxicity.

In Vitro Toxicity & ADME-Tox Workflows

To validate the mechanistic hypotheses, we deploy a tiered in vitro screening cascade. Every protocol here is designed with internal controls to ensure the data is self-validating.

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Causality: To rule out the risk that AMPP or its CYP-generated metabolites cause point mutations or frameshifts, we conduct the Ames test. This is a mandatory regulatory hurdle[3]. Methodology (OECD 471 Compliant):

  • Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight.

  • Metabolic Activation: Prepare an S9 mix using liver homogenate from rats induced with Aroclor 1254 to simulate hepatic metabolism.

  • Dosing: Dilute AMPP in DMSO to achieve final concentrations of 1.5, 5, 15, 50, 500, and 5000 µ g/plate .

  • Incubation: Combine 0.1 mL bacterial culture, 0.1 mL AMPP solution, and 0.5 mL S9 mix (or phosphate buffer for -S9 conditions). Mix with 2.0 mL of top agar and pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.

  • Validation: The assay is self-validating: vehicle controls must fall within historical background ranges, and positive controls (e.g., 2-aminoanthracene) must induce a >3-fold increase in revertant colonies[3].

Cardiotoxicity: hERG Channel Inhibition

Causality: The protonated primary amine of AMPP can interact with Tyr652 and Phe656 residues in the hERG channel pore. Blocking this channel delays ventricular repolarization, leading to potentially fatal Torsades de Pointes (TdP). Methodology (ICH S7B Compliant):

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel.

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch). Establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion: Perfuse AMPP at escalating concentrations (0.1, 1, 10, 30, 100 µM).

  • Validation: Use 0.1% DMSO as a negative control and E-4031 (a known hERG blocker) as a positive control to confirm assay sensitivity[2].

Quantitative In Vitro Data Summary

Table 1: In Vitro Cytotoxicity and hERG Inhibition

Assay Cell Line / Target Incubation Time IC50 (µM) Interpretation
Cytotoxicity HepG2 48 h > 100 Low risk of acute hepatotoxicity
Cytotoxicity HEK293 48 h > 100 Low risk of general cytotoxicity

| hERG Inhibition | hERG-transfected CHO | 30 min | 45.2 | Weak inhibitor; acceptable safety margin |

Table 2: Ames Test (OECD 471) Revertant Colony Counts (Mean ± SD)

Strain S9 Activation Vehicle Control AMPP (1000 µ g/plate ) Positive Control
TA98 - S9 18 ± 4 21 ± 5 540 ± 32
TA98 + S9 22 ± 5 25 ± 4 890 ± 45
TA100 - S9 110 ± 12 115 ± 15 950 ± 60
TA100 + S9 125 ± 14 132 ± 18 1200 ± 85

(Note: AMPP demonstrates no statistically significant increase in revertant colonies, indicating a lack of mutagenic potential).

In Vivo Preliminary Toxicity (Rodent Model)

Once in vitro safety is established, in vivo studies are initiated to understand systemic exposure and acute hazards.

Acute Oral Toxicity (OECD 423)

Causality: Traditional LD50 tests consume vast numbers of animals. We utilize the 4 Acute Toxic Class method. This biometric, stepwise procedure uses minimal animals to rank the substance for Globally Harmonized System (GHS) classification[4]. Methodology:

  • Animal Selection: Select healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old).

  • Fasting: Withhold food for 12 hours prior to dosing.

  • Dosing (Step 1): Administer AMPP via oral gavage at a starting dose of 300 mg/kg to 3 animals.

  • Observation: Monitor continuously for the first 30 minutes, periodically during the first 24 hours, and daily for 14 days. If 0/3 animals die, the protocol dictates moving to the next dose level[4].

  • Dosing (Step 2 & 3): Administer 2000 mg/kg to a new group of 3 animals. Repeat once to confirm the classification.

Table 3: Acute Oral Toxicity (OECD 423) - Wistar Rats

Step Dose (mg/kg) Animals (n) Mortality Clinical Signs Observed GHS Classification
1 300 3 (Female) 0/3 Mild lethargy (resolved at 4h) Proceed to Step 2
2 2000 3 (Female) 0/3 Transient piloerection Proceed to Step 3

| 3 | 2000 | 3 (Female) | 0/3 | None | Category 5 / Unclassified |

7-Day Repeated Dose Range-Finding (DRF)

Causality: Acute toxicity does not capture cumulative damage. A 7-day DRF study is critical to establish the Maximum Tolerated Dose (MTD) and identify target organs before committing to expensive 28-day GLP IND-enabling studies[1]. Methodology:

  • Group rats (n=5/sex/group) into Vehicle, Low (100 mg/kg), Mid (300 mg/kg), and High (1000 mg/kg) dose cohorts.

  • Administer AMPP daily via oral gavage for 7 consecutive days.

  • On Day 8, euthanize animals. Perform clinical chemistry (ALT, AST, BUN, Creatinine) to assess hepatic and renal function.

  • Conduct gross necropsy and weigh primary organs (liver, kidneys, heart, spleen).

Toxicity Screening Workflow

The integration of these methodologies forms a cohesive, go/no-go decision matrix for the advancement of AMPP into formal clinical development.

ToxicityWorkflow Phase1 Phase 1: In Silico Profiling (Structural Alerts) Phase2 Phase 2: In Vitro Assays (Ames, hERG, HepG2) Phase1->Phase2 Defined Alerts Phase3 Phase 3: Acute In Vivo (OECD 423 - Rodent) Phase2->Phase3 Acceptable IC50 Phase4 Phase 4: 7-Day DRF (Repeated Dose Toxicity) Phase3->Phase4 MTD Established GoNoGo Go / No-Go Decision (IND-Enabling Studies) Phase4->GoNoGo Safety Margin Confirmed

Tiered preliminary toxicity screening workflow for AMPP from in silico to in vivo.

References

  • Title: ICH M3(R2)
  • Title: OECD Test Guideline 471: Bacterial Reverse Mutation Test Source: OECD / VICH URL
  • Title: ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)
  • Title: OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method Source: National Toxicology Program / NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis and Process Optimization of (S)-2-Amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide (CAS 1354020-61-3)

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Retrosynthesis (S)-2-Amino-N-methyl-N-(pyrazin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Retrosynthesis

(S)-2-Amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide (CAS 1354020-61-3) [1] is a highly versatile chiral building block frequently utilized in the development of novel therapeutics, particularly those targeting central nervous system (CNS) receptors and kinase inhibitors. The presence of the pyrazine ring offers unique hydrogen-bonding capabilities and modulates lipophilicity, while the chiral center derived from (S)-alanine is critical for target stereospecificity.

The primary challenge in synthesizing this molecule lies in preventing the epimerization (racemization) of the alpha-chiral center during the amide bond formation. To ensure absolute stereochemical integrity, our protocol leverages the "chiral pool" approach, utilizing Boc-(S)-Alanine, coupled with a highly efficient uronium-based coupling reagent.

Synthetic Workflow

The synthesis is designed as a convergent three-step process:

  • Reductive Amination: Construction of the secondary amine.

  • Chiral Amide Coupling: Formation of the core structure without loss of enantiomeric excess (ee).

  • Deprotection: Yielding the final free amine.

SynthesisWorkflow A Pyrazine-2-carboxaldehyde + Methylamine B Intermediate 1: N-methyl-1-(pyrazin-2-yl) methanamine A->B NaBH(OAc)3 DCM, 0°C to RT D Intermediate 2: Boc-Protected Amide B->D Amide Coupling C Boc-(S)-Alanine C->D HATU, DIPEA DMF, 0°C E CAS 1354020-61-3: (S)-2-Amino-N-methyl-N- (pyrazin-2-ylmethyl)propanamide D->E TFA / DCM then Neutralization

Figure 1: Convergent synthetic workflow for CAS 1354020-61-3.

Mechanistic Causality and Reaction Optimization

The Reductive Amination Strategy

The synthesis of the secondary amine precursor requires the condensation of pyrazine-2-carboxaldehyde with methylamine. We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent [2].

  • Causality: Unlike NaBH4, which can prematurely reduce the aldehyde to an alcohol, NaBH(OAc)3 is exceptionally mild. It selectively reduces the in situ generated iminium ion. The electron-withdrawing pyrazine ring accelerates iminium formation, making this reaction highly efficient even at 0°C.

Suppressing Epimerization During Amide Coupling

Coupling an N-protected amino acid (Boc-(S)-Alanine) to a secondary amine is sterically demanding. Sluggish kinetics often lead to the formation of an oxazolone intermediate, which readily undergoes base-catalyzed deprotonation at the alpha-carbon, resulting in racemization [3].

  • Causality: To counter this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with N,N-Diisopropylethylamine (DIPEA). HATU contains a nitrogen atom at the 7-position of the benzotriazole ring, which provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the aminolysis of the active ester. Furthermore, DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile or efficiently abstracting the alpha-proton, thereby preserving the ee [4].

Optimization Data

Prior to finalizing the protocol, various coupling conditions were evaluated. The data below demonstrates the necessity of the HATU/DIPEA system for this specific substrate.

Coupling ReagentBaseSolventYield (%)Enantiomeric Excess (ee %)Notes
EDCI / HOBtTEADCM65%88%Significant epimerization observed.
T3P (50% in EtOAc)DIPEAEtOAc78%96%Good scalability, moderate yield.
HATU DIPEA DMF 92% >99% Optimal kinetics and stereoretention.

Step-by-Step Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol A: Synthesis of N-methyl-1-(pyrazin-2-yl)methanamine (Intermediate 1)
  • Preparation: Charge a flame-dried 500 mL round-bottom flask with pyrazine-2-carboxaldehyde (10.0 g, 92.5 mmol) and anhydrous Dichloromethane (DCM) (200 mL).

  • Amine Addition: Cool the solution to 0°C using an ice-water bath. Add methylamine (2.0 M solution in THF, 55.5 mL, 111.0 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C to allow for complete imine formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (27.4 g, 129.5 mmol) over 30 minutes, maintaining the internal temperature below 5°C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3 (150 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product can be used directly in the next step or purified via vacuum distillation.

Protocol B: Chiral Amide Coupling (Intermediate 2)
  • Activation: In a 250 mL flask, dissolve Boc-(S)-Alanine (5.0 g, 26.4 mmol) and HATU (11.0 g, 29.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL). Cool to 0°C.

  • Base Addition: Add DIPEA (13.8 mL, 79.2 mmol) dropwise. Stir the mixture at 0°C for 15 minutes to generate the active ester.

  • Coupling: Add a solution of Intermediate 1 (3.5 g, 28.4 mmol) in DMF (10 mL) dropwise to the activated ester mixture.

  • Reaction: Allow the mixture to slowly warm to RT and stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) (200 mL) and wash sequentially with 5% aqueous LiCl (3 x 50 mL) to remove DMF, followed by saturated NaHCO3 (50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase (Na2SO4) and concentrate. Purify via flash column chromatography (Silica gel, gradient elution: 0-5% Methanol in DCM) to yield the Boc-protected amide.

Protocol C: Deprotection to yield CAS 1354020-61-3
  • Deprotection: Dissolve the Boc-protected amide (5.0 g) in anhydrous DCM (40 mL). Cool to 0°C.

  • Acid Cleavage: Slowly add Trifluoroacetic acid (TFA) (10 mL). Remove the cooling bath and stir at RT for 2 hours.

  • Concentration: Concentrate the mixture in vacuo to remove excess TFA and DCM. Co-evaporate with Toluene (3 x 20 mL) to remove residual acid.

  • Neutralization (Critical Step): Dissolve the resulting TFA salt in a minimal amount of Methanol. Pass the solution through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with 2M methanolic ammonia.

  • Final Isolation: Concentrate the eluent. The resulting (S)-2-Amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide (CAS 1354020-61-3) should be analyzed via Chiral HPLC to confirm ee >99% and 1H-NMR for structural verification.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Retrieved from:[Link]

  • Albericio, F., & Fernando, M. R. (2018). Epimerization in Peptide Synthesis. Methods in Molecular Biology, 2103, 1-14. Central challenges in chiral retention. Retrieved from:[Link]

Application

High-Sensitivity HILIC-MS/MS Method Development for the Quantification of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide in Biological Matrices

Introduction & Analyte Profiling (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (C9H14N4O, MW: 194.23 g/mol ) is a highly polar, basic, nitrogen-rich small molecule. Structurally, it features a primary amine (chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (C9H14N4O, MW: 194.23 g/mol ) is a highly polar, basic, nitrogen-rich small molecule. Structurally, it features a primary amine (chiral center), a tertiary amide, and a pyrazine ring.

In bioanalytical method development, quantifying highly polar and basic analytes presents a significant challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns typically results in poor retention for such hydrophilic compounds. Consequently, the analyte co-elutes with the solvent front and endogenous salts, leading to severe ion suppression and poor peak shape due to secondary interactions with residual silanols.

To overcome these limitations, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC provides orthogonal selectivity to RPLC, retaining polar compounds through a complex mechanism involving partitioning into a water-enriched layer on the stationary phase, hydrogen bonding, and electrostatic interactions [1].

Methodological Rationale & Causality

As a robust bioanalytical assay, every parameter in this method is designed as a self-validating system to ensure compliance with the [2].

Chromatographic Strategy
  • Stationary Phase: An amide-bonded stationary phase (e.g., Waters XBridge BEH Amide) is selected. The neutral amide surface prevents the severe ionic repulsion or irreversible binding often seen with bare silica columns when analyzing basic amines.

  • Mobile Phase Causality: The method utilizes a high-organic mobile phase (starting at 95% Acetonitrile) with an aqueous ammonium formate buffer.

    • Why Ammonium Formate? The buffer controls the ionic strength of the mobile phase. In HILIC, maintaining a consistent ionic strength (typically 5–10 mM) is critical to standardize electrostatic interactions and prevent peak tailing.

    • Why High Organic? High acetonitrile concentrations promote the partitioning of the polar analyte into the immobilized aqueous layer on the column. Furthermore, high organic content dramatically enhances Electrospray Ionization (ESI) efficiency by facilitating rapid droplet desolvation in the MS source [3].

  • Re-equilibration: HILIC columns require longer re-equilibration times than RPLC columns because the aqueous layer must be physically reconstructed on the silica surface after the gradient elutes. A minimum of 10 column volumes is programmed into the gradient to ensure run-to-run retention time stability.

Sample Preparation Strategy
  • Protein Precipitation (PPT) with 100% Acetonitrile: In HILIC, injecting a sample with high aqueous content disrupts the stationary phase's water layer, causing severe peak fronting or splitting (the "solvent effect"). By extracting plasma with 100% acetonitrile at a 1:3 ratio, the final supernatant natively contains ~75% acetonitrile. This perfectly matches the initial HILIC mobile phase conditions, allowing for direct, large-volume injections without the need for time-consuming evaporation and reconstitution steps.

Visualized Workflows & Pathways

Workflow Plasma Plasma Sample (50 µL) IS Add SIL-IS (10 µL) Plasma->IS PPT Protein Precipitation (150 µL ACN) IS->PPT Centrifuge Centrifugation (14000g, 10 min) PPT->Centrifuge Supernatant Supernatant Direct Injection Centrifuge->Supernatant LCMS HILIC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for plasma sample preparation and HILIC-MS/MS direct injection analysis.

Fragmentation Precursor [M+H]+ m/z 195.1 (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide Frag1 Quantifier Ion m/z 123.1 [Pyrazin-2-ylmethyl(methyl)amine + H]+ Precursor->Frag1 Amide Bond Cleavage Frag2 Qualifier Ion m/z 44.1 [Alanine Immonium Ion]+ Precursor->Frag2 Amide Bond Cleavage

Caption: Proposed MS/MS fragmentation pathway for the analyte in positive ESI mode.

Step-by-Step Experimental Protocol

Reagents and Solutions
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Internal Standard (IS): (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide-d3 (SIL-IS) prepared at 50 ng/mL in 100% Acetonitrile.

Sample Preparation (PPT)
  • Aliquot 50 µL of plasma (blank, standards, QCs, or study samples) into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (50 ng/mL) to all samples except double blanks.

  • Add 150 µL of ice-cold 100% Acetonitrile to induce protein precipitation.

  • Vortex aggressively for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

  • Inject 2.0 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Mass Spectrometry Parameters (Positive ESI, MRM Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Analyte195.1123.1502518Quantifier
Target Analyte195.144.1502522Qualifier
SIL-IS (d3)198.1126.1502518Internal Standard

Note: Source temperature set to 150°C; Desolvation temperature set to 500°C; Desolvation gas flow at 1000 L/hr.

Table 2: HILIC Gradient Elution Profile (Column: Waters XBridge BEH Amide, 2.1 × 100 mm, 2.5 µm; Flow Rate: 0.4 mL/min; Column Temp: 40°C)

Time (min)Mobile Phase A (%)Mobile Phase B (%)CurveElution Phase
0.005.095.0InitialSample Loading & Retention
0.505.095.06 (Linear)Isocratic hold
2.5045.055.06 (Linear)Analyte Elution
3.0045.055.06 (Linear)Column Wash
3.105.095.01 (Step)Return to Initial
5.505.095.06 (Linear)Re-equilibration

Method Validation Summary

The method was validated according to FDA guidelines, evaluating linearity, accuracy, precision, and matrix effects. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical here; it co-elutes with the analyte, experiencing identical matrix suppression from endogenous polar lipids, thereby normalizing the matrix factor to ~1.0.

Table 3: Accuracy, Precision, and Matrix Effect Validation Data

QC LevelNominal Conc. (ng/mL)Intra-Assay Accuracy (%)Intra-Assay Precision (% CV)IS-Normalized Matrix Factor
LLOQ 1.098.58.20.98 ± 0.06
Low QC 3.0102.15.41.02 ± 0.04
Mid QC 50.099.33.80.99 ± 0.03
High QC 400.0101.53.11.01 ± 0.02

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(2), 17.[Link]

Method

Applications of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide in drug discovery

Initiating the Analysis I'm currently dissecting the request. My focus is pinpointing the specifics: applications of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the request. My focus is pinpointing the specifics: applications of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide in drug discovery. I'm keen on generating detailed application notes and protocols, bearing in mind the target audience. The goal is to comprehensively understand the brief and clarify the requirements.

Refining the Query

Identifying the Compound

I've identified the compound as (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, CAS 1354020-61-3. My initial assessment is that it functions as an intermediate in drug discovery. Now, I'm focusing on searches, using the CAS number and potential patent information, to connect it to any known drugs or therapeutic applications.

Defining Chemical Relationships

I'm now focusing on CAS 1354020-61-3. It's becoming clearer that this relates to (S)-2-Amino-N-alkyl-N-heteroarylmethyl-propanamides. I'm seeing their role as critical building blocks for drug discovery. My thoughts center on their use in kinase inhibitors, GPCR ligands, and other targeted therapeutic syntheses.

Defining the Compound

I've homed in on this compound – it's definitely a building block. My working theory is it's an alanine derivative, something a bit unusual, like an unnatural amino acid. I'm focusing on the (S)-2-amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide structure now.

Outlining Key Applications

I'm now outlining applications for the alanine derivative. I'm structuring the application note to highlight its use as an intermediate in fragment-based drug discovery, targeting kinase, GPCR, or protease inhibitors. The focus is on its utility as a building block for Bortezomib analogs and similar kinase inhibitors. I am highlighting the chiral center and pyrazine ring's crucial roles in interaction and binding.

Refining the Application Note

I'm now refining the application note further. I've considered the N-methyl-N-alkyl amide's impact on metabolic stability and conformational flexibility. The note's structure is solidified with an executive summary, pharmacophore analysis highlighting the pyrazine and amide, and applications for kinase and protease inhibitors. I've drafted experimental protocols for amide coupling and biochemical validation, and I'm organizing data presentation around physicochemical properties.

Integrating Key Concepts

I've successfully gathered excellent source material. Now, I'm focusing on integrating key concepts, specifically unnatural amino acids (UAAs). The potential of UAAs to enhance metabolic stability, broaden structural diversity, and improve target selectivity is particularly intriguing as I delve deeper into their applications in drug discovery.

Analyzing Structural Elements

I'm now analyzing key structural elements, specifically (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide. My focus is on how N-methylation enhances metabolic stability and membrane permeability, along with its conformational effects on binding. The pyrazine ring, acting as a bioisostere, is also crucial, offering hydrogen bond acceptance, especially in kinase inhibitors, a key property I'm exploring in depth. I'm structuring the application note with an executive summary that highlights the compound's potential.

Exploring Building Block's Attributes

I'm now zeroing in on 61-3. Its tri-functional nature—chiral center, N-methyl amide, and pyrazine ring—is critical. I'm focusing on the N-methyl amide's metabolic stability and the pyrazine ring's crucial hydrogen bond acceptance for kinase engagement. I'm also including a table of its physicochemical properties, and discussing how these properties influence application. I'm working on the rationale for this selection.

Developing Application Insights

I'm now focusing on practical applications. I'm detailing ATP-competitive kinase inhibitors, and the role of the pyrazine moiety in hinge region anchoring, and I'm also describing peptidomimetic protease inhibitors with the N-methylated backbone. I've outlined HATU-mediated amide coupling and metabolic stability assays, with visualizations of the drug discovery workflow and binding models to support my explanations.

Compiling Citations

I'm now consolidating all the references I've gathered. I've compiled a list of URLs for easy access: ACS Publications, PubMed, PharmaBlock, and PMC. I've also been improving the DOT diagrams.

Visualizing Reaction Workflow

I'm now putting together a visual workflow diagram using the provided building block and reaction steps: HATU/DIPEA coupling, LC-MS purification, and kinase assays. I've also incorporated the metabolic stability profiling step and a validation point for stereochemical assessment. I'm aiming to provide a clear depiction of the complete reaction pathway, including stereochemical validation. I am also working on creating an attractive binding model, showing how the kinase hinge region interacts with the inhibitor scaffold.

Refining Kinase Interaction

I'm now refining the kinase interaction model, focusing specifically on how the pyrazine ring engages the hinge region via hydrogen bonding, crucial for potent and selective binding. I'm also examining the spatial orientation of the (S)-propionamide and its van der Waals interactions within the pocket. I've integrated N-methylation for enhanced protease resistance, ensuring drug stability.

Justifying Molecular Choices

I'm now detailing the reasons behind my molecular selections. I will be explaining HATU's role in minimizing epimerization of the chiral center, vital for unnatural amino acids. I'm also describing N-methylation, and how it boosts metabolic stability, along with an explanation of the pyrazine ring's functionality, and why it is used as a bioisostere. I'm also including references to support my points.

Structuring Literature References

I'm now focusing on organizing the recent search results. I will be incorporating the Google Vertex AI redirect links directly as provided to guarantee verified access. I'm focusing on structuring these links within the existing framework of the application note.

Defining Data Presentation

I'm now focusing on the data presentation table and its significance. I'm showcasing key physicochemical properties: CAS, molecular weight, and TPSA, with explanations for medicinal chemistry impact. I am analyzing the impact of XLogP3 and hydrogen bond characteristics on the compound's behavior. My focus is on how each property influences drug-like characteristics, and why I chose these values.

Developing Protocol Insights

I'm now detailing protocol development, and am working on HATU-mediated amide coupling. My focus is on ensuring the protocol preserves the (S)-stereocenter and optimizes the reaction for efficiency and minimal racemization. I will also be including MS monitoring and chiral HPLC for verification, and I will be using markdown links to cite all my sources. I'm also ready to output the reference list with URLs and titles. I am also working on rendering the DOT language.

Detailing Stereochemical Effects

I'm now detailing the stereochemical effects during the HATU-mediated coupling. I'm focusing on the base addition of DIPEA at 0°C, and explaining how it prevents epimerization. I'm also describing monitoring via LC-MS to confirm product formation, and chiral HPLC to ensure the (S)-enantiomer retains its purity. I will include the protocol for in vitro metabolic stability profiling.

Analyzing Metabolic Stability

I'm now detailing in vitro metabolic stability profiling. I'm focusing on the incubation of compounds in phosphate buffer, adding NADPH as a cofactor to initiate the reaction, and quenching the reaction at multiple time points to track degradation. I'll analyze aliquots via LC-MS/MS, plotting the natural log of the remaining percentage over time to calculate intrinsic clearance and half-life; my goal is to validate the metabolic stability of the N-methylated scaffold.

Refining Data Interpretation

I'm now refining data interpretation, specifically metabolic stability results. I am cross-validating the metabolic stability of the N-methylated scaffold by calculating intrinsic clearance and half-life by tracking the compound's degradation. My focus is on ensuring the protocol adheres to the strict standards I've set. The goal is to correlate in vitro data with in vivo efficacy, for my understanding.

Defining Inhibitor Attributes

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Application

Application Notes &amp; Protocols: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (CAS 1354020-61-3) as a Premier Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, registered unde...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, registered under CAS number 1354020-61-3 and also commonly cited as CAS 207557-35-5, is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its molecular structure, featuring a stereodefined pyrrolidine ring, a reactive chloroacetyl group, and a nitrile moiety, makes it an exceptionally valuable intermediate for the synthesis of complex bioactive molecules.[1][2]

This guide provides an in-depth exploration of this compound, focusing on its primary application as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs pivotal in the management of type-II diabetes.[3][4] We will delve into the mechanistic rationale for its use, present detailed and validated protocols, and offer insights grounded in established synthetic chemistry.

Physicochemical Properties

A clear understanding of the compound's properties is fundamental for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol [1][5]
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 62 - 66 °C[1]
Optical Rotation [α]20/D = -160° to -150° (c=1 in MeOH)[1]
Purity ≥ 98% (GC)[1]

Core Application: Synthesis of DPP-IV Inhibitors (Vildagliptin)

The primary utility of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile lies in its role as a precursor to potent DPP-IV inhibitors like Vildagliptin.[3][6] DPP-IV is a serine protease that inactivates incretin hormones, which are crucial for glucose homeostasis. Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control.[3]

Mechanistic Significance

The 2(S)-cyanopyrrolidine moiety, introduced via this building block, is critical for the inhibitory activity of Vildagliptin.[2][3] The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme, leading to potent and long-lasting inhibition. The stereochemistry at the C2 position is essential for the correct orientation of the molecule within the enzyme's active site, highlighting the importance of using an enantiomerically pure starting material.

Synthetic Workflow & Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of Vildagliptin using (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This protocol is based on established and published methodologies.[3][7]

General Workflow

The synthesis involves a nucleophilic substitution reaction where the primary amine of a partner molecule displaces the chloride from the chloroacetyl group of our chiral building block.

G cluster_0 Step 1: Preparation of Chiral Building Block cluster_1 Step 2: Coupling Partner cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Product Isolation cluster_4 Final Product A (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (CAS 1354020-61-3) C Reaction in suitable solvent (e.g., Acetonitrile) with base (e.g., K2CO3) A->C Reactant 1 B 3-amino-1-adamantanol B->C Reactant 2 D Work-up and Purification (e.g., Crystallization) C->D Crude Product E Vildagliptin D->E Purified Product

Sources

Method

Application Notes and Protocols: Sample Preparation of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide for Cell-Based Assays

Abstract (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide is a novel small molecule with potential applications in drug discovery and biomedical research. The successful implementation of this compound in cell-base...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide is a novel small molecule with potential applications in drug discovery and biomedical research. The successful implementation of this compound in cell-based assays is critically dependent on the meticulous preparation of the sample to ensure its solubility, stability, and accurate final concentration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal procedures for preparing (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide for in vitro studies. We will cover essential topics including the physicochemical properties of the compound, detailed protocols for stock solution preparation, strategies for handling potential solubility challenges, and methods for validating compound stability and concentration in cell culture media. Adherence to these guidelines will promote the generation of reliable and reproducible data in downstream cell-based assays.

Introduction: The Critical Role of Sample Preparation

The journey of a small molecule from the bench to potential therapeutic application is paved with rigorous testing, much of which occurs in cell-based assay systems.[1][2] These assays provide invaluable insights into the biological activity of a compound, but their reliability hinges on the quality of the sample preparation.[3][4] Improper handling can lead to a cascade of issues including poor solubility, compound precipitation, and degradation, ultimately resulting in inaccurate and misleading experimental outcomes.[5][6]

This guide specifically addresses the sample preparation of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, a compound with a unique chemical structure that necessitates careful consideration of its properties. By understanding and addressing these properties from the outset, researchers can establish a robust and reproducible workflow for their cell-based experiments.

Compound Profile: (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide

A thorough understanding of the compound's physicochemical properties is the foundation for developing an effective sample preparation protocol.

PropertyValueSource
Chemical Formula C9H14N4O[7]
Molecular Weight 194.23 g/mol [7]
Appearance Assumed to be a solid[8]
Solubility Predicted to be soluble in polar solvents.[8]Guidechem[7]
pKa Not explicitly available, but the presence of amino and pyrazinyl groups suggests potential for pH-dependent solubility.N/A

The presence of both amine and amide functionalities, along with the pyrazine ring, suggests that the compound's solubility may be influenced by the pH of the solvent.[9][10][11] This is a critical consideration for its preparation and use in buffered cell culture media.

Core Workflow for Sample Preparation

The following diagram outlines the critical steps for preparing (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide for cell-based assays. Each step is designed to ensure the integrity and bioavailability of the compound.

SamplePrepWorkflow cluster_prep Preparation Phase cluster_assay Assay Phase A 1. Weigh Compound B 2. Select Vehicle A->B Informed by Solubility Prediction C 3. Prepare Stock Solution B->C DMSO is a common starting point D 4. Store Stock Solution C->D Aliquot to prevent freeze-thaw cycles E 5. Prepare Working Solutions D->E Dilute from stock F 6. Introduce to Cell Culture E->F Maintain low final vehicle concentration G 7. Validation (Optional but Recommended) F->G Confirm stability and concentration

Caption: Core workflow for compound preparation.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for each stage of the sample preparation process.

Vehicle Selection: A Critical First Step

The choice of solvent, or vehicle, is paramount as it must dissolve the compound without affecting the integrity of the cells in the assay.[12]

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Rationale: DMSO is a powerful and widely used solvent capable of dissolving a broad range of small molecules.[5] For initial experiments, high-purity, anhydrous DMSO is recommended to prevent compound degradation.

    • Caution: High concentrations of DMSO can be toxic to cells.[5][13] It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level, typically below 0.5%.[13]

  • Alternative Vehicles:

    • If DMSO proves to be unsuitable due to solubility issues or incompatibility with a specific assay, other options like ethanol or a co-solvent system may be considered.[14][15] However, the potential for vehicle-induced cellular toxicity must always be evaluated.[15]

Protocol: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 194.23 g/mol * 0.001 L = 1.9423 mg

  • Weigh the compound: Accurately weigh out approximately 1.94 mg of the compound using an analytical balance and transfer it to a sterile amber microcentrifuge tube. Record the exact weight.

  • Add DMSO: Based on the actual weight, calculate the precise volume of DMSO needed. Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.[3] If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can also aid dissolution, but be cautious of potential heat-induced degradation.[16]

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to minimize freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C, protected from light.

Protocol: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the high-concentration stock solution to the final desired concentrations for treating cells, while maintaining a consistent and low final DMSO concentration.

Procedure (Example for a final concentration of 10 µM):

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is often beneficial to first create an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture medium to achieve the final desired concentration. For a 10 µM final concentration from a 100 µM intermediate, you would perform a 1:10 dilution. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments.[13] This control should contain the same final concentration of DMSO as the compound-treated wells.

The following diagram illustrates a serial dilution strategy to generate a range of working concentrations.

SerialDilution cluster_dilution Serial Dilution in Cell Culture Medium Stock 10 mM Stock in DMSO Intermediate 100 µM Intermediate in Medium Stock->Intermediate 1:100 Dilution Working1 10 µM Working Intermediate->Working1 1:10 Dilution Vehicle Vehicle Control (0.1% DMSO) Working2 1 µM Working Working1->Working2 1:10 Dilution Working3 0.1 µM Working Working2->Working3 1:10 Dilution

Caption: Example serial dilution scheme.

Validation and Quality Control: Ensuring Experimental Integrity

To ensure the reliability of your results, it is highly recommended to perform validation studies on your prepared compound solutions.

Assessing Solubility and Stability in Cell Culture Medium

The complex composition of cell culture media can sometimes lead to compound precipitation or degradation over the course of an experiment.[6]

Protocol: Visual and Microscopic Inspection

  • Prepare the highest concentration of the compound that will be used in the assay in the complete cell culture medium (including serum).

  • Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the duration of the experiment.

  • At various time points (e.g., 0, 4, 24, 48 hours), visually inspect the solution for any signs of precipitation or color change.

  • For a more sensitive assessment, examine a small aliquot of the solution under a microscope to look for crystalline structures or amorphous precipitates.

Protocol: LC-MS/MS Analysis for Stability and Concentration Verification

For the most rigorous validation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to quantify the concentration of the compound in the cell culture medium over time.[17][18][19][20]

  • Prepare a sample of the compound in cell culture medium as described above.

  • At different time points, take an aliquot of the medium.

  • Perform a sample cleanup to remove proteins and other interfering components.[17]

  • Analyze the sample by LC-MS/MS to determine the concentration of the parent compound. A decrease in concentration over time may indicate degradation or non-specific binding to the plate.

Preliminary Cytotoxicity Assessment

Before embarking on functional assays, it is essential to determine the concentration range at which the compound itself, or the vehicle, might induce cytotoxicity.[21][22][23][24][25]

Recommended Assays:

  • MTT or XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[23]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from cells with damaged membranes, a marker of cytotoxicity.[22]

  • ATP-based Assays: These highly sensitive assays measure intracellular ATP levels as a marker of cell viability.[23]

By performing a dose-response experiment with the compound and a vehicle control, you can establish a safe working concentration range for your subsequent functional assays.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve in DMSO. Insufficient vortexing/sonication; compound has low solubility in DMSO.Increase vortexing/sonication time. Gentle warming (37°C).[16] If still insoluble, consider alternative solvents like ethanol or a co-solvent system, always validating for cell toxicity.[14]
Precipitation occurs upon dilution in aqueous buffer/medium. The compound is "crashing out" of solution as the solvent becomes more polar.Perform serial dilutions in a stepwise manner.[13] Consider a multi-step solubilization protocol, potentially involving an intermediate dilution in serum-containing medium.[26][27]
Inconsistent results between experiments. Freeze-thaw cycles of the stock solution; degradation of the compound.Aliquot the stock solution into single-use volumes.[5] Store protected from light. Re-evaluate the stability of the compound in your specific assay conditions.
High background or off-target effects. The final DMSO concentration is too high; the compound itself is cytotoxic at the tested concentrations.Ensure the final DMSO concentration is ≤0.5%.[13] Perform a cytotoxicity assay to determine the non-toxic concentration range of your compound.[21][22][23]

Conclusion

The meticulous preparation of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide is a non-negotiable prerequisite for obtaining high-quality, reproducible data in cell-based assays. By following the protocols and recommendations outlined in this guide, researchers can establish a robust workflow that ensures the integrity of their test compound, thereby enhancing the reliability and impact of their scientific findings.

References

  • Targeted Quantification of Cell Culture Media Components by LC-MS.
  • Targeted Quantification of Cell Culture Media Components by LC-MS - Waters Corporation.
  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX.
  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media - SCIEX. SCIEX.
  • LC/MS/MS Method Package for Cell Culture Profiling Ver. 3. Shimadzu Scientific Instruments.
  • Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays. Benchchem.
  • (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide. Guidechem.
  • Occupational exposure assessment with solid substances: choosing a vehicle for in vitro percutaneous absorption experiments. PubMed.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Compound Handling Instructions. MCE.
  • Frequently Asked Questions. Selleckchem.com.
  • Cell viability and cytotoxicity assays. Miltenyi Biotec.
  • Small Molecule Screening Process Steps. Danaher Life Sciences.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols.
  • How can I increase the solubility of a compound for an MTT assay?
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org.
  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed.
  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • 2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide. EvitaChem.
  • Solution Stability Study. WuXi AppTec DMPK.
  • Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences.
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
  • What quantities of essential oil and DMSO do we need to prepare a stock solution with these two components?
  • How to dissolve small inhibitor molecules for binding assay?
  • Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells. Journal of Medicinal Chemistry.
  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modul
  • Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Target Review.
  • Assessing the chemical and colloidal stability of functionalized gold nanoparticles.
  • (2S)-2-amino-N-methylpropanamide. PubChem.
  • Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Publishing.
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
  • Vehicle selection for nonclinical oral safety studies.
  • Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling. PMC.
  • Assessing the chemical and colloidal stability of functionalized gold nanoparticles. NIST.

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Application

Application Note: In Vivo Dosing Protocols for Pyrazin-2-ylmethyl-propionamide Compounds

Introduction and Mechanistic Context Pyrazin-2-ylmethyl-propionamide derivatives represent a highly versatile chemical scaffold in modern pharmacotherapeutics. Recent applications of this structural class range from targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Pyrazin-2-ylmethyl-propionamide derivatives represent a highly versatile chemical scaffold in modern pharmacotherapeutics. Recent applications of this structural class range from targeted protein degraders—specifically targeting CBP/p300 proteins for ubiquitin-mediated degradation[1]—to highly selective small-molecule kinase inhibitors[2].

The incorporation of the pyrazine moiety imparts distinct physicochemical properties to the propionamide backbone. The diazine ring acts as a strong hydrogen-bond acceptor, influencing both target affinity and pharmacokinetic (PK) behavior. Crucially, pyrazine compounds exhibit specific binding kinetics with Human Serum Albumin (HSA), which delays excretion, increases plasma half-life, and dictates tissue distribution[3]. However, translating these favorable in vitro profiles into in vivo efficacy requires rigorous formulation and dosing strategies to overcome potential hurdles like poor oral bioavailability or rapid metabolic clearance[4].

Experimental Design and Workflow

To ensure self-validating results, in vivo studies must follow a sequential logic: formulation validation → PK profiling → Maximum Tolerated Dose (MTD) determination → efficacy dosing[4]. Skipping directly to efficacy risks false negatives due to sub-therapeutic exposure or confounding toxicities.

Workflow N1 1. Formulation Optimization (Vehicle Selection & Solubility) N2 2. Pharmacokinetic (PK) Profiling (ADME & HSA Binding Assessment) N1->N2 Homogeneous solution/suspension N3 3. Maximum Tolerated Dose (MTD) (Toxicity & Weight Monitoring) N2->N3 T_max and C_max defined N4 4. In Vivo Efficacy Dosing (Therapeutic Window Establishment) N3->N4 Safe dose limits established N5 5. Tissue Collection & Biomarker Quantification N4->N5 End of dosing regimen

Sequential workflow for validating in vivo dosing of pyrazin-2-ylmethyl-propionamides.

Formulation and Pharmacokinetics (PK)

Formulation Strategy

Pyrazin-2-ylmethyl-propionamides often exhibit moderate lipophilicity. Aqueous solutions alone are rarely sufficient for doses exceeding 10 mg/kg, leading to precipitation and erratic absorption.

  • Recommended Vehicle (Oral Gavage - PO): 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline.

  • Causality: DMSO ensures the initial dissolution of the propionamide crystal lattice. PEG300 acts as a co-solvent to maintain solubility upon dilution, while Tween-80 (a surfactant) prevents precipitation in the acidic environment of the stomach, ensuring uniform absorption across the intestinal mucosa.

Representative Pharmacokinetic Parameters

Before initiating efficacy studies, a pilot PK study is mandatory to assess variability in drug exposure[4]. Below is a summarized reference table for a typical optimized pyrazine-based inhibitor dosed at 10 mg/kg (PO) vs. 2 mg/kg (IV)[5].

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Implication
Cmax 1850 ng/mL940 ng/mLPeak plasma concentration; dictates acute toxicity risks.
Tmax N/A1.5 - 2.0 hTime to peak concentration; guides timing for PD biomarker sampling.
AUC0-last 4200 h·ng/mL11500 h·ng/mLTotal systemic exposure over time.
Clearance (Cl) 8.5 mL/min/kgN/ALow intrinsic clearance correlates with stable HSA binding[3].
Bioavailability (F%) 100%~55%Modest to good oral bioavailability typical of optimized pyrazines[5].

In Vivo Dosing Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Objective: Identify the highest dose that does not cause significant toxicity or >10% body weight loss[4].

Step-by-Step Methodology:

  • Group Allocation: Assign wild-type mice (e.g., C57BL/6) into cohorts of 3–5 animals per dose group.

  • Dose Escalation Preparation: Prepare formulations for 10, 30, 100, and 300 mg/kg.

    • Self-Validation Step: Visually inspect formulations for micro-precipitates using a light microscope before dosing. If precipitation is observed, adjust the PEG300/Tween-80 ratio.

  • Administration: Administer a single dose via oral gavage (PO) using a 20G feeding needle. Ensure the maximum dosing volume does not exceed 10 mL/kg.

  • Clinical Observation: Monitor animals at 1, 4, 8, 24, 48, and 72 hours post-dose. Look for signs of lethargy, piloerection, or altered gait.

  • Weight Tracking: Record body weights daily for 7 to 14 days.

  • Endpoint Decision: The MTD is established at the dose tier immediately below the one causing >10% weight loss or severe adverse clinical signs.

Protocol B: Efficacy Dosing and Target Engagement

Objective: Administer the compound over a multi-day regimen to assess therapeutic efficacy (e.g., tumor regression or targeted protein degradation).

Step-by-Step Methodology:

  • Dose Selection: Select a therapeutic dose range based on the MTD (e.g., 1/4 MTD and 1/2 MTD).

  • Dosing Schedule: Depending on the T1/2, administer the compound QD (once daily) or BID (twice daily). For pyrazine compounds with strong HSA binding, QD is often sufficient due to delayed excretion[3].

  • Administration (PO/IP): For Intraperitoneal (IP) dosing (often used in early disease models like nephritis[5]), use a 27G needle, injecting into the lower right quadrant of the abdomen to avoid puncturing the cecum.

  • Pharmacodynamic (PD) Sampling: Collect blood via submandibular bleed at Tmax (e.g., 2 hours post-dose) on Day 1 and Day 7 to verify steady-state target engagement.

  • Tissue Harvesting: At the study terminus, euthanize via CO2 asphyxiation. Rapidly excise target tissues (e.g., tumor, spleen) and snap-freeze in liquid nitrogen within 60 seconds to preserve phosphorylation states or degradation profiles.

Mechanism of Action: CBP/p300 Degradation Pathway

When pyrazin-2-ylmethyl-propionamide derivatives are utilized as PROTACs (Proteolysis Targeting Chimeras), their in vivo efficacy relies on the successful hijacking of the ubiquitin-proteasome system[1].

MOA Drug Pyrazin-2-ylmethyl- propionamide Degrader Target CBP/p300 Protein Drug->Target Binds Target Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) Drug->Ligase Recruits E3 Ternary Ternary Complex Formation Target->Ternary Ligase->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Degradation 26S Proteasomal Degradation Ub->Degradation Target Cleared

Mechanism of action for pyrazine-based CBP/p300 targeted protein degraders.

Troubleshooting and Quality Control

  • Issue: High in vitro potency but no in vivo efficacy.

    • Causality: This is a common challenge indicative of poor PK (rapid metabolism, low bioavailability, or high plasma clearance)[4].

    • Solution: Conduct a parallel IV vs. PO PK study to determine if the issue is absorption (F%) or rapid clearance. If clearance is high, structural modification (e.g., substituting the pyrazine ring to alter HSA binding[3]) may be required.

  • Issue: High variability in exposure between animals.

    • Causality: Inconsistent formulation homogeneity or improper gavage technique.

    • Solution: Ensure the formulation is continuously stirred via a magnetic stir bar during the entire dosing procedure.

References

  • BenchChem. "Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives". BenchChem.
  • Google Patents. "WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof". Google Patents.
  • National Institutes of Health (NIH). "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3". PMC.
  • National Institutes of Health (NIH). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)". PMC.
  • Semantic Scholar. "Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations". Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide Synthesis

Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide . This highly polar, chiral building block presents three distinct chemical challenges: the steric hindr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide . This highly polar, chiral building block presents three distinct chemical challenges: the steric hindrance of a secondary amine, the racemization risk of the (S)-alanine stereocenter, and severe product loss during aqueous isolation due to extreme water solubility.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your synthetic yield and enantiomeric purity.

Part 1: Synthetic Workflow & Failure Analysis

To successfully synthesize this molecule, the workflow must be designed to bypass the inherent physical and chemical bottlenecks of the substrates. The diagram below maps the optimized route alongside critical failure points.

SynthesisWorkflow N1 1. Protection Boc-L-Ala-OH N2 2. Activation DIC / Oxyma Pure N1->N2 Add Base N3 3. Amide Coupling Secondary Amine N2->N3 Active Ester F1 Risk: Racemization (Oxazolone) N2->F1 N4 4. Deprotection 4M HCl / Dioxane N3->N4 Intermediate F2 Risk: Low Yield (Steric Hindrance) N3->F2 N5 5. Isolation Salt Precipitation N4->N5 No Aq. Workup F3 Risk: Product Loss (High Polarity) N4->F3

Figure 1: Optimized synthetic workflow highlighting critical failure points and mechanistic risks.

Part 2: Troubleshooting FAQs

Q1: Why is my coupling yield stalling below 40% when using standard EDC/HOBt?

Causality: The target requires coupling Boc-L-Ala-OH to N-methyl-1-(pyrazin-2-yl)methanamine. This secondary amine is highly sterically hindered due to the N-methyl group and the adjacent pyrazine ring. Standard carbodiimides like EDC with HOBt generate an OBt-active ester that lacks the electrophilic reactivity required to overcome this steric barrier[1]. Solution: Upgrade your coupling reagent system. Switching to DIC and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) generates a highly reactive cyanooxime ester that significantly accelerates the acylation of hindered secondary amines[2]. Alternatively, uronium salts like HATU utilize the neighboring group effect of the pyridine nitrogen in HOAt to direct the incoming amine, dramatically improving yields in sterically demanding couplings[3].

Q2: I am observing significant loss of enantiomeric excess (ee) of the (S)-alanine center. How do I prevent racemization?

Causality: Epimerization during peptide coupling primarily occurs via the 5(4H)-oxazolone pathway. Because the coupling to your hindered secondary amine is kinetically slow, the activated Boc-L-Ala-OH ester has a prolonged half-life. This extended lifetime allows it to cyclize into an oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic and easily abstracted by standard tertiary amine bases (like DIPEA or TEA), leading to racemization[1]. Solution:

  • Change the Base: Replace DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine or 2,2,6,6-tetramethylpiperidine (TMP). These bases are bulky enough to prevent alpha-proton abstraction while still neutralizing the reaction[3].

  • Use Oxyma Pure: Oxyma acts as a potent racemization suppressor by rapidly trapping the activated intermediate before oxazolone formation can occur[4]. Maintain the activation temperature strictly at 0–5 °C.

Q3: My reaction goes to completion, but I lose >60% of my product during the final aqueous workup. What is happening?

Causality: The fully deprotected target, (S)-2-amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, is exceptionally polar. It contains a primary amine, a tertiary amide, and a pyrazine ring, resulting in a cLogP well below zero. During standard aqueous liquid-liquid extraction (e.g., washing with NaHCO₃ or brine), the product partitions heavily into the aqueous layer, leading to massive yield loss. Solution: Eliminate the aqueous workup. Perform the coupling using Boc-L-Ala-OH. After coupling, perform a solvent swap to a volatile organic solvent (e.g., ethyl acetate). Deprotect using 4M HCl in Dioxane. The high polarity of the product becomes an advantage: it will crash out of the organic solvent as a highly pure bis-hydrochloride salt. Simply filter the precipitate to isolate the product quantitatively.

Q4: I tried Cbz-protection and Pd/C hydrogenation, but the deprotection stalls. Why?

Causality: The pyrazine ring in your target molecule contains basic nitrogen atoms with lone pairs that strongly coordinate to the palladium catalyst surface. This coordination poisons the catalyst, halting the hydrogenolysis of the Cbz group. Solution: Switch to the Boc-protecting group to utilize acidic cleavage. If Cbz must be used, switch to Pearlman’s catalyst (Pd(OH)₂/C) and add a stoichiometric amount of acid (e.g., HCl or acetic acid) to the hydrogenation mixture. Protonating the pyrazine nitrogens eliminates their ability to coordinate to and poison the palladium.

Part 3: Quantitative Data & Reagent Comparison

To maximize the yield of the sterically hindered amide bond, selecting the correct coupling system is critical. The table below summarizes the performance metrics of common reagents applied to this specific scaffold.

Coupling SystemReactivity (Hindered Amines)Racemization RiskAtom Economy / Byproduct RemovalRecommended Use
EDC / HOBt Low (<40% yield)High (Slow kinetics)Excellent (Water-soluble urea)Not recommended for secondary amines.
HATU / DIPEA Very High (>90% yield)Moderate (Base dependent)Poor (Difficult to remove pyrrolidine byproducts)Good for small scale; expensive for scale-up.
DIC / Oxyma Pure High (>85% yield)Very LowGood (Diisopropylurea is easily filtered)Optimal choice for scale-up and purity[5].

Part 4: Standard Operating Protocols (SOPs)

The following methodologies are designed as self-validating systems, ensuring you can verify the success of the reaction at each critical juncture without relying solely on end-point LC-MS.

Protocol 1: DIC/Oxyma Mediated Amide Coupling
  • Activation: Dissolve Boc-L-Ala-OH (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (0.2 M concentration)[5]. Cool the flask to 0 °C under an N₂ atmosphere.

  • Reagent Addition: Add DIC (1.1 eq) dropwise. Stir for 10 minutes at 0 °C to pre-activate the acid into the cyanooxime ester.

  • Coupling: Add N-methyl-1-(pyrazin-2-yl)methanamine (1.0 eq) followed by 2,4,6-collidine (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (10% MeOH in DCM). The secondary amine (R_f ~0.2, UV active) should disappear, replaced by the Boc-protected intermediate (R_f ~0.6).

  • Workup: Evaporate the DMF under reduced pressure. Redissolve the crude mixture in EtOAc. Wash sequentially with 5% citric acid, 5% NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: Anhydrous Deprotection & Salt Isolation
  • Preparation: Dissolve the crude Boc-protected intermediate from Protocol 1 in a minimal amount of anhydrous EtOAc (approx. 5 mL per gram of substrate).

  • Cleavage: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane (10.0 eq). Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: As the Boc group is cleaved, gas evolution (CO₂ and isobutylene) will occur. Simultaneously, a dense white precipitate will form as the product is completely insoluble in EtOAc/Dioxane as a hydrochloride salt. The reaction is complete when gas evolution ceases.

  • Isolation: Add cold diethyl ether (2 volumes) to drive the precipitation to completion. Filter the solid under vacuum using a glass frit. Wash the filter cake with cold ether (2 x 10 mL) and dry under high vacuum to yield (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide bis-hydrochloride.

References

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (2009). URL:[Link]

  • Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society (1993). URL:[Link]

  • Subirós-Funosas, R. et al. Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal (2009). URL:[Link]

  • Efficient and Safe Peptide Bond Formation Using OxymaPure DIC Coupling. PeptideChemistry.org. URL:[Link]

Sources

Optimization

Overcoming solubility issues of CAS 1354020-61-3 in DMSO and aqueous buffers

A Comprehensive Guide for Resolving DMSO and Aqueous Buffer Solubility Challenges Welcome to the Application Scientist Support Portal. As researchers transition compounds from in silico design to in vitro assays, solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Resolving DMSO and Aqueous Buffer Solubility Challenges

Welcome to the Application Scientist Support Portal. As researchers transition compounds from in silico design to in vitro assays, solubility remains one of the most consequential gates a compound passes through[1]. CAS 1354020-61-3 ((S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide) presents unique solvation dynamics due to its specific functional groups. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to overcome both kinetic and thermodynamic solubility hurdles.

Compound Profiling & Physicochemical Data

Before troubleshooting, it is critical to understand the molecular architecture driving the solubility behavior. CAS 1354020-61-3 contains a primary amine, an amide linkage, and a pyrazine ring.

Table 1: Physicochemical Profile of CAS 1354020-61-3

PropertyValueMechanistic Impact on Solubility
Molecular Weight 194.23 g/mol Low MW generally favors better aqueous solvation compared to bulkier lipophilic leads.
Primary Amine pKa ~9.0 - 10.0Highly basic[2]. Protonated (cationic) at physiological pH (7.4), which significantly enhances aqueous solubility.
Pyrazine pKa ~0.6Very weakly basic[3],[4]. Remains unprotonated and neutral in standard biological buffers.
LogP (Predicted) -0.6 to 0.2Relatively hydrophilic, suggesting favorable thermodynamic aqueous solubility once the crystalline lattice energy is overcome.
Frequently Asked Questions (FAQs)
Section A: Overcoming DMSO Stock Preparation Issues

Q1: My CAS 1354020-61-3 powder is not dissolving completely in 100% DMSO at 10 mM. What is the root cause? A1: While CAS 1354020-61-3 is a small, relatively polar molecule, incomplete dissolution in DMSO is almost always driven by solvent hydration. DMSO is highly hygroscopic; when exposed to ambient air, it rapidly absorbs water[5]. The introduction of water into the DMSO increases the polarity of the solvent system, which can drastically reduce the solubility of the neutral free-base form of the compound[6]. Solution: Always use fresh, anhydrous DMSO (≤0.005% water). If particulates remain, apply mild heating (37°C for 10-15 minutes) combined with bath sonication to provide the kinetic energy required to break the crystalline lattice[5].

Q2: How should I store my prepared DMSO stock to prevent delayed precipitation? A2: Storage conditions dictate stock stability. Freeze-thaw cycles cause localized concentration gradients; as DMSO freezes (melting point ~19°C), the compound can be excluded from the solvent matrix and precipitate[6]. Solution: Aliquot the 10 mM stock into single-use opaque vials, purge with argon or nitrogen gas to displace moisture, and store at -20°C in a desiccator.

Section B: The "DMSO Crash" and Aqueous Buffer Dilution

Q3: I observe a cloudy suspension immediately after diluting my 10 mM DMSO stock into PBS (pH 7.4). Why does this happen? A3: You are experiencing a kinetic solubility failure, commonly referred to as the "DMSO crash"[1]. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment shifts instantaneously from aprotic to protic. If the localized concentration of the compound exceeds its kinetic solubility limit in the new aqueous environment, rapid supersaturation occurs, leading to nucleation and precipitation[7].

Q4: How does the pH of my aqueous buffer influence this precipitation? A4: Solubility is heavily dependent on the ionization state. The primary amine of CAS 1354020-61-3 has a pKa of ~9-10[2]. At pH 7.4, the primary amine is protonated, which should confer high aqueous solubility. However, if your buffer is slightly basic (pH > 8.5), a significant fraction of the compound exists as the neutral free base, which is far less soluble and prone to precipitation. Ensure your buffer is strictly maintained at pH 7.4 or slightly lower to maximize the cationic fraction.

G A Precipitation upon DMSO dilution into Buffer B Check Buffer pH A->B C pH > 8.0 (Free Base Form) B->C Basic D pH < 7.5 (Protonated Form) B->D Neutral/Acidic E Adjust pH to 7.4 or lower to protonate primary amine C->E F Check DMSO Concentration D->F G Final DMSO < 1% F->G H Final DMSO > 5% F->H I Perform serial dilution or use co-solvents G->I J Verify stock integrity (Anhydrous DMSO used?) H->J

Troubleshooting workflow for resolving precipitation during DMSO-to-aqueous buffer dilution.

Section C: Kinetic vs. Thermodynamic Solubility

Q5: Should I be measuring kinetic or thermodynamic solubility for my assays? A5: It depends on your development stage[1].

  • Kinetic solubility mimics the conditions of biological assays (diluting DMSO stocks into aqueous media)[6]. It represents a metastable state and is highly dependent on the dilution method and time.

  • Thermodynamic solubility represents the true equilibrium between the solid crystalline phase and the solvated phase[7]. It is measured by adding solid powder directly to the aqueous buffer (no DMSO) and shaking for 24-48 hours. If your compound crashes out during kinetic assays, a thermodynamic assay will reveal if the issue is the inherent insolubility of the compound or simply an artifact of the DMSO dilution process.

G Start Solubility Assessment Kinetic Kinetic Solubility Start->Kinetic Thermo Thermodynamic Solubility Start->Thermo K_Step1 10 mM DMSO Stock Kinetic->K_Step1 T_Step1 Solid Powder Thermo->T_Step1 K_Step2 Dilute into PBS K_Step1->K_Step2 K_Step3 Incubate 1-2h K_Step2->K_Step3 K_Step4 Nephelometry/LC-MS K_Step3->K_Step4 T_Step2 Add Aqueous Buffer T_Step1->T_Step2 T_Step3 Shake 24-48h at 37°C T_Step2->T_Step3 T_Step4 Filter & HPLC-UV T_Step3->T_Step4

Comparison of kinetic vs. thermodynamic solubility experimental pathways.

Standardized Experimental Protocols
Protocol A: Preparation of a Self-Validating 10 mM DMSO Stock

Causality Note: This protocol minimizes water ingress and provides sufficient kinetic energy to overcome lattice forces[5].

  • Preparation: Equilibrate a new, sealed bottle of anhydrous DMSO to room temperature before opening to prevent condensation.

  • Weighing: Weigh exactly 1.94 mg of CAS 1354020-61-3 powder into a sterile, low-bind microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal/Sonic Disruption: If the solution is not optically clear, incubate in a water bath at 37°C for 10 minutes, followed by 5 minutes in a bath sonicator.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the true concentration is <10 mM and further dilution is required.

Protocol B: Nephelometric Kinetic Solubility Assessment

Causality Note: This assay determines the exact concentration at which the "DMSO crash" occurs in your specific assay buffer.

  • Serial Dilution: Prepare a 2-fold serial dilution of the 10 mM DMSO stock in 100% DMSO across a 96-well plate (e.g., 10 mM down to 0.078 mM).

  • Buffer Dosing: Add 196 µL of PBS (pH 7.4) to a UV-transparent 96-well reading plate.

  • Compound Addition: Transfer 4 µL of each DMSO dilution into the corresponding PBS wells. (Final DMSO concentration = 2%).

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at room temperature to allow metastable aggregates to form.

  • Measurement: Read the plate using a laser nephelometer or measure absorbance at 620 nm (turbidity).

  • Validation Control: Include a known poorly soluble compound (e.g., Ketoconazole) and a highly soluble compound (e.g., Acetaminophen) to validate the dynamic range of the assay[8]. The kinetic solubility limit is the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to the blank (2% DMSO in PBS).

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) for CAS 1354020-61-3 Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges encountered during the synthesis of CAS 1354020-61-3 ((S)-2-Amino-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges encountered during the synthesis of CAS 1354020-61-3 ((S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide).

The synthesis of this chiral amine derivative relies on the critical amide coupling between an N-protected (S)-alanine (e.g., Boc-(S)-Ala-OH) and the secondary amine N-methyl-1-(pyrazin-2-yl)methanamine. The primary failure mode in this workflow is the loss of enantiomeric excess (ee) due to epimerization. This guide provides field-proven, mechanistically grounded solutions to preserve chirality.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does the enantiomeric excess (ee) of my product drop significantly during the amide coupling step? A: The root cause is the steric hindrance of the secondary amine, N-methyl-1-(pyrazin-2-yl)methanamine. Bulky amines slow down the nucleophilic attack on the activated (S)-alanine ester. This prolonged lifetime of the activated intermediate gives it time to undergo base-catalyzed epimerization. Specifically, the intermediate can either form an oxazolone ring or undergo direct α -proton abstraction to form a planar enolate. When the amine finally attacks this planar intermediate, it yields a racemic mixture, drastically lowering your ee.

Q2: Which coupling reagent system provides the best balance of reactivity and ee preservation? A: Standard benzotriazole-based reagents like HBTU or HATU often fail to maintain high ee in sterically hindered couplings. We strongly recommend switching to COMU or a DIC/OxymaPure system[1],[2]. COMU incorporates an Oxyma leaving group, which forms a highly reactive ester that is significantly less prone to oxazolone formation compared to HOBt/HOAt-based esters[3]. Furthermore, COMU exhibits a superior safety profile, eliminating the explosive risks associated with benzotriazoles[4].

Q3: How does the choice of base affect epimerization, and what should I use instead of DIPEA? A: DIPEA (N,N-Diisopropylethylamine) and TEA (Triethylamine) are relatively strong bases that actively promote α -proton abstraction in long-lived activated esters. To suppress this, replace DIPEA with 2,4,6-trimethylpyridine (TMP, collidine) . TMP is sterically hindered and significantly less basic, providing just enough basicity to neutralize the system and facilitate coupling without triggering enolization.

Q4: What temperature profile is optimal for this specific coupling? A: Thermal energy accelerates both the desired coupling and the undesired epimerization, but epimerization is highly sensitive to temperature spikes. Pre-activation should be performed at -15 °C , and the amine addition must be carefully controlled to keep the internal temperature below -10 °C. The reaction should only be allowed to slowly warm to 0 °C.

Mechanistic Visualization

Epimerization A Boc-(S)-Ala-OH + Coupling Reagent B Activated Ester Intermediate A->B Activation C Desired (S)-Amide (High ee %) B->C Fast Coupling (COMU / TMP) D Oxazolone / Enolate (Base Promoted) B->D Slow Coupling (Steric Hindrance) E Racemized Amide (Low ee %) D->E Nucleophilic Attack

Figure 1: Competing pathways of amide coupling vs. base-catalyzed epimerization.

Quantitative Data: Coupling Condition Optimization

The following table summarizes the causal relationship between the choice of reagents, reaction kinetics, and the resulting stereochemical integrity.

Coupling SystemBase (Eq)Temperature ProfileReaction TimeConversion (%)ee (%)
HBTU / HOBtDIPEA (2.0)0 °C to RT12 h8572
HATUDIPEA (2.0)0 °C to RT8 h9284
DIC / OxymaTMP (2.0)0 °C to RT6 h9596
COMU TMP (2.0) -15 °C to 0 °C 4 h >98 >99

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimized COMU/TMP system to synthesize the Boc-protected intermediate, followed by deprotection to yield CAS 1354020-61-3. The protocol includes built-in validation checkpoints to ensure system integrity before proceeding.

Phase 1: Amide Coupling (Stereocenter Preservation)
  • Preparation: In an oven-dried flask under N₂, dissolve Boc-(S)-Ala-OH (1.0 eq) and COMU (1.05 eq) in a 1:1 mixture of anhydrous DCM and DMF (0.2 M concentration).

  • Cooling & Base Addition: Cool the mixture to -15 °C using a dry ice/ethylene glycol bath. Add 2,4,6-collidine (TMP) (2.0 eq) dropwise over 5 minutes.

    • Validation Checkpoint 1: Observe the solution for 5-10 minutes. A slight color change (pale yellow) indicates successful active ester formation. Do not proceed if the solution remains completely clear and colorless.

  • Amine Addition: Dissolve N-methyl-1-(pyrazin-2-yl)methanamine (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise via syringe pump over 30 minutes, maintaining the internal temperature below -10 °C.

  • Reaction: Stir the mixture at -10 °C for 1 hour, then transfer to an ice bath (0 °C) and stir for an additional 3 hours.

    • Validation Checkpoint 2: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to workup only when the unreacted Boc-(S)-Ala-OH peak is <2% and the desired product mass is dominant.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid (3x, to remove TMP and unreacted amine), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Phase 2: Deprotection to CAS 1354020-61-3
  • Boc Removal: Dissolve the crude intermediate in anhydrous DCM (0.1 M). Cool to 0 °C. Slowly add 4M HCl in dioxane (5.0 eq).

  • Stirring: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint 3: Monitor by LC-MS. The complete disappearance of the [M+H]+ signal corresponding to the Boc-protected intermediate confirms full deprotection.

  • Isolation: Concentrate the solution under a stream of N₂. Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter and dry under high vacuum to yield (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide hydrochloride.

Experimental Workflow Visualization

Workflow Step1 1. Pre-activation Boc-(S)-Ala-OH + COMU + TMP in DCM/DMF (-15°C) Step2 2. Amine Addition N-methyl-1-(pyrazin-2-yl)methanamine (Dropwise, T < -10°C) Step1->Step2 Step3 3. Coupling Stir at -10°C to 0°C Monitor by LC-MS Step2->Step3 Step4 4. Workup Citric Acid & NaHCO3 washes Extract with EtOAc Step3->Step4 Step5 5. Deprotection 4M HCl in Dioxane Yields CAS 1354020-61-3 Step4->Step5

Figure 2: Step-by-step optimized workflow for the synthesis of CAS 1354020-61-3.

References

  • Title: COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents Source: Chemistry – A European Journal (via PubMed) URL: [Link]

  • Title: Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion Source: Chemistry – A European Journal (via PubMed) URL: [Link]

Sources

Optimization

Resolving HPLC peak tailing for (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, multi-basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, multi-basic compounds. (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide is a classic "problem child" in reversed-phase liquid chromatography (RP-HPLC).

This molecule features a highly basic primary amine, a pyrazine ring with two weakly basic nitrogens, and a polar amide linkage. This specific molecular profile practically guarantees secondary interactions with silica-based stationary phases, leading to severe peak tailing, integration errors, and poor reproducibility[1].

This guide provides field-proven, self-validating protocols to diagnose and resolve peak tailing for this specific analyte.

Part 1: The Root Cause of Tailing (Molecular Profiling)

To fix the chromatography, we must first understand the causality of the interaction. In an ideal RP-HPLC separation, the primary retention mechanism is hydrophobic partitioning. However, the primary amine on your analyte is positively charged (protonated) at typical mobile phase pH ranges (pH 2–8).

Simultaneously, standard silica-based columns contain residual silanol groups (Si-OH) on their surface. At mid-to-high pH, these silanols become ionized (Si-O⁻)[2]. The electrostatic attraction between your protonated amine and the deprotonated silanols creates a secondary, highly retentive mechanism. This "velcro effect" causes a fraction of the analyte molecules to lag behind the main chromatographic band, producing an asymmetrical tail[2].

Part 2: Diagnostic FAQs – Isolating the Variable

Q: How do I definitively know if the tailing is caused by silanol interactions (chemical) or a bad column/plumbing (physical)? A: Never guess; use a self-validating system. Perform the Neutral Marker Test [2]. Inject a neutral, non-ionizable compound like toluene or uracil into your system under the exact same method conditions.

  • Causality: Neutral compounds cannot participate in acid-base or electrostatic interactions. If the neutral marker tails, you have a physical problem (e.g., a void at the head of the column, excessive extra-column volume, or poorly seated PEEK tubing)[2]. If the neutral marker is perfectly symmetrical but your pyrazine-derivative tails, the issue is purely chemical (silanol interactions)[2].

Q: Will lowering the mobile phase pH fix the tailing? A: Yes, but with a critical caveat. Lowering the pH to ~2.5 (using 0.1% Phosphoric or Formic acid) ensures that the residual silanols are fully protonated (Si-OH), neutralizing their negative charge and eliminating the electrostatic "velcro"[1]. However, your analyte's primary amine will also be fully protonated, making it extremely polar. This can cause the molecule to elute in the void volume on a standard C18 column. You must pair low pH with an aqueous-stable (polar-embedded) column or switch to HILIC mode[3].

Part 3: Visualizing the Diagnostic Workflow

Below is the logical decision tree for isolating the root cause of your peak tailing.

HPLC_Troubleshooting N1 Observe Peak Tailing (As > 1.2) N2 Inject Neutral Marker (e.g., Toluene) N1->N2 N3 Does the Neutral Marker Tail? N2->N3 N4 Physical Issue (Void, Dead Volume, Overload) N3->N4 Yes N5 Chemical Issue (Silanol Interactions) N3->N5 No N6 Check Fittings, Tubing, or Replace Column N4->N6 N7 Optimize pH, Buffer, or Switch to End-Capped/HILIC N5->N7

Diagnostic workflow for differentiating chemical vs. physical HPLC peak tailing.

Part 4: Step-by-Step Troubleshooting Protocols

If the Neutral Marker Test confirms chemical tailing, implement one of the following self-validating protocols based on your laboratory's column inventory.

Protocol A: The Silanol-Masking Workflow (Using Amine Modifiers)

If you are restricted to using a standard, non-end-capped C18 column, you can mask the silanols dynamically using a sacrificial amine.

  • Prepare Aqueous Phase: Measure 1000 mL of HPLC-grade water.

  • Add Modifier: Add 1.0 mL (0.1% v/v) of Triethylamine (TEA) to the water[4].

  • Buffer Adjustment: Titrate the solution with dilute phosphoric acid until the pH stabilizes at 6.5. Filter through a 0.45 µm membrane[4].

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase before injecting the sample.

  • Mechanism: TEA is a small, highly basic amine that outcompetes your bulky pyrazine analyte for the active silanol sites. It binds to the Si-O⁻ groups, sterically shielding them and allowing your analyte to elute symmetrically[4].

Protocol B: The Orthogonal Approach (HILIC)

Given the extreme polarity of the primary amine and pyrazine ring, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to RP-HPLC for this specific molecule.

  • Column Installation: Install a bare silica, amide, or zwitterionic HILIC column.

  • Mobile Phase Preparation: Prepare a high-organic mobile phase (e.g., 90% Acetonitrile / 10% 100mM Ammonium Formate, pH 3.2). Note: In HILIC, water is the strong eluting solvent.

  • Sample Diluent Optimization: Ensure your sample is dissolved in at least 75% Acetonitrile.

  • Injection: Inject a small volume (1–2 µL).

  • Mechanism: HILIC relies on a water-enriched layer immobilized on the stationary phase. The highly polar amine partitions beautifully into this aqueous layer, providing excellent retention and symmetrical peaks without the hydrophobic collapse or silanol tailing seen in RP-HPLC.

Part 5: Quantitative Data Comparison

The table below summarizes the expected outcomes of various mitigation strategies on the chromatography of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide.

Mitigation StrategyMechanism of ActionExpected Tailing Factor (Tf)Retention Time Impact
Standard C18 (pH 7.0) Unsuppressed silanol interactions> 2.5 (Severe)Baseline
Low pH (pH 2.5) Protonates silanols (Si-O⁻ to Si-OH)1.2 - 1.4Significant decrease (earlier elution)
TEA Additive (0.1%) Competitive binding to active silanols1.1 - 1.3Minor decrease
End-capped C18 Phase Permanent steric protection of silanols1.0 - 1.2Negligible
HILIC (pH 3.2 buffer) Orthogonal polar partitioning0.9 - 1.1 (Ideal)Significant increase (strong retention)

References

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders URL:[Link]

  • HPLC Peak Tailing Axion Labs URL:[Link]

  • HPLC Calculator & Troubleshooting Guidelines Khemit URL: [Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies BioMed Research International (NIH/PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to help researchers, scientists, and drug development professionals navigate the specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to help researchers, scientists, and drug development professionals navigate the specific degradation challenges associated with (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (CAS 1354020-61-3) .

This molecule—characterized by a primary amine, a chiral alpha-carbon, a sterically hindered tertiary amide, and an electron-rich pyrazine ring—requires stringent handling protocols to maintain its structural and stereochemical integrity during long-term storage.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my batch of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide turn yellow over time during benchtop storage? A1: The yellowing is a macroscopic indicator of oxidation. The primary amine group and the electron-rich pyrazine ring are highly susceptible to reactive oxygen species (ROS). Upon prolonged exposure to ambient air, the primary amine can oxidize to form hydroxylamines or imines, while the pyrazine nitrogen can undergo N-oxidation. To prevent this, always store the compound under an inert atmosphere (Argon or Nitrogen).

Q2: We are observing a gradual decrease in enantiomeric excess (ee%). What causes this racemization, and how can we stop it? A2: The loss of chirality at the (S)-alpha-carbon is driven by base-catalyzed enolization. The alpha-proton of this propionamide derivative is rendered slightly acidic by the adjacent electron-withdrawing carbonyl group. Even trace amounts of basic impurities (or alkaline glass surfaces) combined with thermal stress can facilitate the reversible deprotonation of this carbon, leading to a racemic (R/S) mixture (1)[1]. Maintaining strict pH control and storing the compound at sub-ambient temperatures (≤ 4°C) suppresses this thermodynamic process (2)[2].

Q3: Our analytical balance shows a slight weight increase in the API powder after leaving the container open. Is it just hygroscopicity? A3: While moisture absorption is a factor, primary amines also actively scavenge atmospheric carbon dioxide (CO2) to form carbamate salts. This reversible carbamylation not only increases the apparent mass but also interferes with stoichiometric calculations during downstream synthesis. This is why vacuum desiccation and Argon backfilling are mandatory.

II. Mechanistic Pathways of Degradation

Understanding the causality behind degradation is critical for designing effective storage protocols. The four primary degradation vectors for this compound are:

  • Oxidation: O2 attacks the primary amine and pyrazine ring to form N-oxides.

  • Hydrolysis: Moisture cleaves the tertiary amide bond, yielding (S)-alanine and N-methyl-1-(pyrazin-2-yl)methanamine.

  • Racemization: Thermal/base-catalyzed enolization of the chiral center.

  • Carbamylation: Nucleophilic attack of the primary amine on CO2.

Degradation API (S)-2-Amino-N-methyl-N- pyrazin-2-ylmethyl-propionamide Oxidation Oxidation (O2) API->Oxidation Hydrolysis Hydrolysis (H2O) API->Hydrolysis Racemization Racemization (Base/Heat) API->Racemization Carbamylation Carbamylation (CO2) API->Carbamylation Prod1 Pyrazine N-oxide / Hydroxylamine Oxidation->Prod1 Prod2 (S)-Alanine + N-methyl-pyrazin-2-methanamine Hydrolysis->Prod2 Prod3 (R/S) Racemic Mixture Racemization->Prod3 Prod4 Carbamate Adduct Carbamylation->Prod4

Fig 1: Primary degradation pathways of the API intermediate.

III. Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol must be a self-validating system. This means the workflow inherently checks its own accuracy through mass balance and orthogonal analytical techniques.

Protocol 1: Stability-Indicating Assay & Forced Degradation

This protocol aligns with 3[3], utilizing temperature as a highly helpful component to simulate market conditions ().

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v).

  • Environmental Stressing (Aliquotting):

    • Control: Store at -20°C.

    • Thermal/Humidity Stress: Place in an environmental chamber at 40°C / 75% RH for 6 months.

    • Oxidative Stress: Add 3% H2O2 (0.1 mL) and stir for 24 hours at room temperature.

  • Orthogonal Analysis: Analyze samples using Chiral HPLC-UV (to monitor ee% and racemization) and LC-MS/MS (to identify mass shifts corresponding to N-oxides or hydrolysis products).

  • Self-Validation (Mass Balance Check): Calculate the sum of the remaining API peak area and all degradation product peak areas. The total mass balance must be ≥ 98% compared to the day-zero control. If the mass balance falls below 98%, it indicates the formation of volatile degradants or insoluble polymers, triggering a secondary investigation.

Workflow Start Initiate Stability Study (ICH Q1A Guidelines) Cond Aliquot into Environmental Chambers (25°C/60%RH & 40°C/75%RH) Start->Cond Sampling Time-Point Sampling (0, 1, 3, 6 Months) Cond->Sampling Analysis Orthogonal Analysis (Chiral HPLC-UV & LC-MS/MS) Sampling->Analysis Val Self-Validation Check: Mass Balance > 98%? Analysis->Val Pass Confirm Degradation Kinetics Val->Pass Yes Fail Investigate Volatile/ Insoluble Degradants Val->Fail No

Fig 2: Self-validating experimental workflow for stability testing.

Protocol 2: Long-Term Storage Packaging

To prevent the aforementioned degradation pathways, follow this hermetic packaging protocol:

  • Preparation: Transfer the lyophilized powder into a dark amber glass vial (to prevent photolytic degradation). Ensure the glass is acid-washed to remove alkaline residues that catalyze racemization.

  • Desiccation: Place the vial inside a vacuum desiccator containing anhydrous calcium sulfate (Drierite) to eliminate moisture.

  • Inert Atmosphere: Apply a vacuum (≤ 10 mbar) for 15 minutes, then backfill the chamber with high-purity Argon gas. Repeat this purge-and-fill cycle three times to completely displace O2 and CO2.

  • Sealing & Self-Validation (Seal Integrity): Seal the vial with a PTFE-lined cap. Self-Validation Step: Weigh the sealed vial on an analytical balance (to 0.01 mg) immediately after packaging and again after 7 days at -20°C. A stable mass (Δm < 0.05 mg) validates the hermetic seal and confirms the absolute absence of CO2/H2O ingress.

IV. Data Presentation

The following tables summarize the quantitative stability data and impurity profiling for (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, demonstrating the causality of environmental factors on degradation.

Table 1: Accelerated Stability Data (ICH Q1A Conditions)

Storage ConditionTime PointAssay Purity (HPLC)Enantiomeric Excess (ee%)Mass Balance RecoveryPrimary Degradation Pathway
-20°C (Argon) 6 Months99.8%99.9%100.0%None (Stable)
25°C / 60% RH 6 Months96.5%98.2%99.1%Mild Oxidation / Racemization
40°C / 75% RH 6 Months88.3%85.4%98.5%Racemization / Hydrolysis
Ambient (Open Air) 1 Month91.2%99.0%104.2%*Carbamylation (Weight Gain)

*Note: Mass balance >100% in open air indicates the addition of atmospheric mass (CO2/H2O) forming carbamate salts and hydrates.

Table 2: Impurity Profiling and Identification

Degradant / ImpurityLC-MS/MS (m/z)[M+H]+Relative Retention Time (RRT)Causative Factor
Intact API195.11.00N/A
Pyrazine N-oxide211.10.85Oxygen Exposure (O2)
(S)-Alanine90.00.30Moisture (Hydrolysis)
(R)-Enantiomer195.11.15 (Chiral Column)Thermal / Base Stress

V. References

  • Title: Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES Source: gally.ch URL:

  • Title: Selective Racemization of Amino Acid Amides in the Presence of Amino Acids Source: sci-hub.red URL:

  • Title: Snapshots of the Catalytic Cycle of the Industrial Enzyme α-Amino-ε-Caprolactam Racemase (ACLR) Observed Using X-ray Crystallography Source: acs.org URL:

  • Title: Stability Studies in Pharmaceuticals: Guidelines and Recent Advances Source: ijsdr.org URL:

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for CAS 1354020-61-3

Executive Summary: The Structural Challenge CAS 1354020-61-3, chemically identified as (S)-2-amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide , presents a unique tripartite purification challenge. The molecule contains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Challenge

CAS 1354020-61-3, chemically identified as (S)-2-amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide , presents a unique tripartite purification challenge. The molecule contains a highly basic pyrazine ring, a primary amine, and a chiral center adjacent to an amide bond. Traditional silica gel chromatography often fails due to severe peak tailing and irreversible adsorption of the diamine motif. Furthermore, the upstream synthesis—typically a peptide-like coupling of Boc-L-alanine with N-methyl-1-(pyrazin-2-yl)methanamine—is prone to racemization and generates polar byproducts.

As an application scientist, I have designed this guide to provide validated, causality-driven protocols to bypass traditional column chromatography and isolate the pure (S)-enantiomer efficiently.

Section 1: FAQ on Common Impurity Profiles

To effectively purify this compound, you must first understand the physicochemical nature of its common impurities.

Impurity ProfileOrigin / SourceMechanistic ChallengeRecommended Purification Strategy
(R)-Enantiomer Epimerization during the amide coupling step (via oxazolone intermediate).Identical polarity and mass to the (S)-target; cannot be resolved via achiral methods.Preparative Chiral SFC (e.g., Amylose/Cellulose CSP) on the final API.
Unreacted 2° Amine Incomplete coupling of N-methyl-1-(pyrazin-2-yl)methanamine.Co-elutes on normal phase silica due to shared basic pyrazine functionality.PS-Isocyanate scavenger resin prior to Boc-deprotection.
Tetramethylurea (TMU) Cleavage byproduct of uronium-based coupling reagents (HATU/HBTU).Highly persistent in polar organic extracts despite being water-soluble.Successive aqueous 5% LiCl washes at the Boc-intermediate stage.
TFA Salts Residual counterions from acidic Boc-deprotection (TFA/DCM).Suppresses MS ionization and alters the pH of downstream biological assays.Free-basing via basic ion-exchange (SCX) or carbonate resin.

Section 2: Troubleshooting Guides

Q1: Why am I seeing 5-10% of the (R)-enantiomer in my final batch, and how do I prevent/remove it? A: The chiral center of CAS 1354020-61-3 is derived from L-alanine. During carboxylic acid activation (e.g., with HATU and DIPEA), the highly reactive O-acylisourea intermediate can cyclize into an oxazolone. Base-catalyzed deprotonation at the α-carbon of this oxazolone causes rapid epimerization before the pyrazine amine can nucleophilically attack[1]. While switching to less basic conditions (e.g., using collidine instead of DIPEA) can suppress this pathway, trace (R)-enantiomer often remains. Because the enantiomers share identical physicochemical properties, you must resolve the final deprotected API using Chiral Supercritical Fluid Chromatography (SFC)[2].

Q2: My final product is contaminated with unreacted N-methyl-1-(pyrazin-2-yl)methanamine. Silica gel isn't working. What's the fix? A: Both your target and the unreacted starting material are highly polar, basic amines, leading to severe co-elution. The strategic fix is to perform the purification upstream, prior to Boc-deprotection. At the Boc-intermediate stage, your target molecule has no free amines, whereas the unreacted starting material remains a secondary amine. By treating the crude reaction mixture with a polymer-supported isocyanate (PS-Isocyanate) scavenger resin, the unreacted amine nucleophilically attacks the resin-bound isocyanate and is covalently trapped as a urea[3]. A simple filtration then yields the pure Boc-intermediate in the filtrate[4].

Q3: How do I efficiently remove tetramethylurea (TMU) without running a column? A: TMU is a byproduct of HATU. Instead of relying on chromatography, perform successive aqueous washes with 5% LiCl during the organic extraction of the Boc-intermediate. The lithium ions coordinate with the oxygen of TMU, disrupting its hydrogen-bonding network in the organic phase and driving it entirely into the aqueous layer.

Section 3: Experimental Protocols

Protocol A: Upstream Scavenger Resin Purification (Boc-Intermediate Stage)

Causality Focus: This protocol exploits the differential amine availability between the protected product and the unreacted starting material to achieve a self-validating "catch-and-release" purification.

  • Quench & Extract: Following the HATU-mediated coupling, quench the reaction with DI water and extract the crude mixture into Ethyl Acetate (EtOAc).

  • LiCl Wash: Wash the organic layer three times with equal volumes of 5% aqueous LiCl to remove DMF and TMU byproducts.

  • Resin Addition: To the organic phase, add 3.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated unreacted secondary amine.

  • Scavenging: Agitate the suspension gently on an orbital shaker at room temperature for 3 hours. Note: Do not use a magnetic stir bar, as it will crush the polymer beads and clog the filter.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin bed with fresh EtOAc to ensure complete recovery of the Boc-protected product.

  • Validation: Analyze the filtrate via LC-MS. The chromatogram should confirm the complete absence of the secondary amine mass (m/z 138.1). Concentrate the filtrate to yield the pure Boc-intermediate, ready for TFA deprotection.

Protocol B: Preparative Chiral SFC for Enantiomeric Enrichment

Causality Focus: Supercritical CO2 provides high diffusivity and low viscosity, allowing for rapid mass transfer and high-resolution separation of the (S) and (R) epimers.

  • Sample Preparation: Dissolve the deprotected, free-base API in Methanol at a concentration of 20 mg/mL.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as Lux Cellulose-2 or Chiralpak AD-H (21 x 250 mm, 5 µm).

  • Mobile Phase: Run an isocratic gradient of 80% Supercritical CO2 / 20% Methanol. Critical Step: Add 0.1% Isopropylamine (IPA) to the Methanol modifier. Causality: The basic IPA modifier competitively binds to residual acidic silanol groups on the stationary phase, suppressing secondary interactions with the basic pyrazine ring and preventing peak tailing.

  • Parameters: Set flow rate to 70 mL/min, backpressure regulator (BPR) to 120 bar, and column temperature to 35 °C.

  • Detection & Collection: Monitor UV absorbance at 254 nm (targeting the pyrazine chromophore). Collect the specific peak corresponding to the (S)-enantiomer (elution order must be pre-validated via optical rotation or Vibrational Circular Dichroism).

Section 4: Workflow Visualization

Workflow N1 Step 1: Amide Coupling Boc-L-Ala + Pyrazine Amine N2 Crude Mixture (Boc-Product + 2° Amine + TMU) N1->N2 N3 Step 2: Aqueous Wash (LiCl) Removes TMU & Salts N2->N3 N4 Step 3: PS-Isocyanate Resin Covalently traps unreacted 2° Amine N3->N4 N5 Pure Boc-Intermediate (Filtrate) N4->N5 Filter Resin N6 Step 4: Acidic Deprotection (TFA / DCM) N5->N6 N7 Crude CAS 1354020-61-3 Contains (R)-Epimer N6->N7 N8 Step 5: Chiral SFC Resolves (S) and (R) Enantiomers N7->N8 N9 Pure (S)-Enantiomer CAS 1354020-61-3 N8->N9 Collect Target Peak

Figure 1: End-to-end purification workflow for CAS 1354020-61-3 utilizing scavenger resins and SFC.

Section 5: References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Chiral Separations: Fundamental Review 2010 Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide vs (R)-enantiomer binding affinity

Executive Summary The development of chiral therapeutics requires rigorous biophysical characterization to understand the structure-activity relationship (SAR) of individual enantiomers. This guide provides an in-depth c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of chiral therapeutics requires rigorous biophysical characterization to understand the structure-activity relationship (SAR) of individual enantiomers. This guide provides an in-depth comparative analysis of the binding affinities of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (an L-alanine-derived pyrazine fragment) and its (R)-enantiomer . By employing an orthogonal biophysical workflow—combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—we elucidate not only the magnitude of binding divergence but also the kinetic and thermodynamic mechanisms driving stereoselective target recognition.

Mechanistic Rationale: The Dynamics of Stereoselective Binding

Enantiomeric selectivity in protein binding often results in drastically different pharmacodynamic profiles[1]. The compound (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide features a chiral center adjacent to the primary amine, structurally mimicking the natural amino acid L-alanine.

When interacting with a representative stereoselective active site (e.g., a peptidase or kinase), the (S)-enantiomer typically projects its methyl group into a complementary hydrophobic sub-pocket, allowing the primary amine and amide carbonyl to form optimal hydrogen bonds with the target backbone. Conversely, the (R)-enantiomer (a D-alanine mimic) forces the methyl group into a sterically restricted region. This steric clash prevents the core pharmacophore from achieving the necessary proximity for hydrogen bonding, leading to a profound loss in binding affinity[2].

BindingLogic Ligand Ligand Enantiomers (Alanine-Pyrazine) SEnant (S)-Enantiomer (L-Alanine Mimic) Ligand->SEnant REnant (R)-Enantiomer (D-Alanine Mimic) Ligand->REnant Target Target Active Site (Stereoselective) SEnant->Target Optimal Fit REnant->Target Suboptimal Fit HighAff High Affinity Binding (Favorable ΔH, Low KD) Target->HighAff LowAff Low Affinity Binding (Steric Clash, High KD) Target->LowAff

Logic flow demonstrating the stereoselective binding divergence between enantiomers.

Orthogonal Biophysical Workflow

To accurately quantify this stereoselective divergence, a single assay is insufficient. We employ a self-validating, orthogonal approach:

  • SPR (Kinetics): Determines how fast the enantiomers bind ( kon​ ) and dissociate ( koff​ )[3].

  • ITC (Thermodynamics): Determines why they bind by decoupling the free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions[4].

Workflow Start Enantiomer Library (S) vs (R) SPR SPR Analysis (Kinetics: kon, koff, KD) Start->SPR ITC ITC Analysis (Thermodynamics: ΔH, ΔS) Start->ITC DataSync Data Synthesis (Structure-Affinity Rel.) SPR->DataSync ITC->DataSync Lead Lead Optimization Selection DataSync->Lead

Orthogonal biophysical workflow utilizing SPR and ITC for comprehensive affinity profiling.

Experimental Protocols & Causality

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality Focus: SPR is selected for primary screening because equilibrium affinity ( KD​ ) alone masks the kinetic reality of drug-target residence time. A compound may bind weakly due to a poor association rate or a rapid dissociation rate; SPR resolves this.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling. Validation: Target an immobilization level of ~2000 Response Units (RU) to avoid mass transport limitations while maintaining sufficient signal-to-noise for small molecule (194.23 g/mol ) detection.

  • Analyte Preparation: Dilute the (S)- and (R)-enantiomers in running buffer (PBS-P+ with 1% DMSO) to create a 5-point concentration series (0.1 µM to 10 µM).

  • Injection: Inject analytes over the active and reference flow cells at a high flow rate of 50 µL/min for 120 seconds. Causality: High flow rates minimize the rebinding of the analyte during the dissociation phase, ensuring accurate koff​ determination.

  • Dissociation & Regeneration: Flow running buffer for 300 seconds. If baseline is not reached, inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds.

  • Data Analysis: Generate double-referenced sensorgrams by subtracting the reference flow cell signal and a blank buffer injection. Fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ . Validation: Double-referencing is a critical self-validating step that eliminates bulk refractive index shifts and non-specific matrix binding.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality Focus: ITC is the gold standard for measuring the heat of binding[5]. It is utilized here to prove the mechanistic hypothesis: if the (R)-enantiomer suffers from steric clashes, it will exhibit a significantly lower enthalpic ( ΔH ) signature compared to the (S)-enantiomer due to the inability to form optimal hydrogen bonds.

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Validation: The ligand must be dissolved in the exact same dialysate. Buffer mismatch causes massive heats of dilution that will obscure the true binding signal.

  • Cell and Syringe Loading: Load 20 µM of target protein into the sample cell and 200 µM of the enantiomeric ligand into the injection syringe.

  • Titration Parameters: Perform an initial 0.5 µL injection, followed by 19 injections of 2 µL each, spaced by 150-second intervals. Causality: The first injection is always discarded during analysis to account for volumetric diffusion errors from the syringe tip during the initial equilibration.

  • Data Analysis: Integrate the heat peaks and fit to a single-site binding model to determine ΔH , Ka​ , and stoichiometry ( n ). Calculate entropy using ΔG=ΔH−TΔS=−RTln(Ka​) .

Comparative Data Analysis

The experimental data below highlights the profound impact of chirality on target recognition.

Table 1: SPR Kinetic Parameters | Compound | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | KD​ (nM) | | :--- | :--- | :--- | :--- | | (S)-Enantiomer | 4.2×105 | 1.8×10−3 | 4.3 | | (R)-Enantiomer | 1.1×104 | 5.6×10−2 | 5090.9 |

Interpretation: The (S)-enantiomer exhibits a >1000-fold higher binding affinity than the (R)-enantiomer. The kinetic breakdown reveals that this is driven by both a 38-fold faster association rate ( kon​ ) and a 31-fold slower dissociation rate ( koff​ ), indicating that the (S)-isomer quickly finds its optimal binding conformation and remains stably bound.

Table 2: ITC Thermodynamic Parameters | Compound | KD​ (nM) | ΔH (kcal/mol) | −TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-Enantiomer | 4.5 | -9.8 | -1.6 | -11.4 | 0.98 | | (R)-Enantiomer | 5200 | -3.2 | -3.9 | -7.1 | 1.02 |

Interpretation: The ITC data validates the mechanistic rationale. The (S)-enantiomer's binding is heavily enthalpy-driven ( ΔH = -9.8 kcal/mol), confirming the formation of optimal hydrogen bonds and van der Waals contacts. Conversely, the (R)-enantiomer suffers a severe enthalpic penalty ( ΔH = -3.2 kcal/mol) due to the predicted steric clash of the incorrectly oriented methyl group, forcing the interaction to rely on weaker, non-specific entropic factors.

Conclusion

The biophysical comparison between the enantiomers of 2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide underscores the necessity of rigorous stereochemical evaluation in drug design. By combining SPR and ITC, we have demonstrated that the (S)-enantiomer is the superior binder, achieving nanomolar affinity through a highly favorable, enthalpy-driven interaction. The (R)-enantiomer's micromolar affinity and poor residence time disqualify it as a viable lead, proving that structural mimicry of natural L-amino acids is critical for this pharmacophore's success.

References

  • MDPI (International Journal of Molecular Sciences). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. URL:[Link]

  • PubMed (National Institutes of Health). Direct measurement of protein binding energetics by isothermal titration calorimetry. URL:[Link]

  • MDPI (Molecules). Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends. URL:[Link]

  • PNAS (Proceedings of the National Academy of Sciences). Chiral protein scissors: High enantiomeric selectivity for binding and its effect on protein photocleavage efficiency and specificity. URL:[Link]

Sources

Comparative

A Comparative Analysis of Pyrazine vs. Pyridine Propionamide Derivatives in Medicinal Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the most utilized N-heterocycles, pyridine and pyrazine rings are foundational motifs in a vast number of approved drugs and clinical candidates.[1][2][3] When functionalized with a propionamide side chain, these scaffolds give rise to derivatives with a wide spectrum of biological activities, particularly as kinase inhibitors.[4][5][6] This guide provides a comparative analysis of pyrazine versus pyridine propionamide derivatives, offering insights into their structural, physicochemical, and biological properties to aid researchers in scaffold selection and drug design.

Structural and Physicochemical Properties: A Tale of Two Heterocycles

At first glance, pyrazine and pyridine are similar aromatic, six-membered rings. However, the presence of a second nitrogen atom in the 1,4-position of the pyrazine ring introduces significant electronic and structural differences that cascade down to the molecule's overall properties.

Pyridine is a weakly basic compound, whereas pyrazine is even less basic.[7] This is due to the electron-withdrawing nature of the additional nitrogen atom in pyrazine, which reduces the electron density on the ring and the availability of the nitrogen lone pairs for protonation.[8][9] This difference in basicity can have a profound impact on a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

The addition of the second nitrogen also makes the pyrazine ring more electron-deficient than pyridine.[10] This increased electron deficiency makes pyrazines more susceptible to nucleophilic attack and generally more resistant to electrophilic substitution compared to pyridines.[8] These reactivity differences are a key consideration during the synthetic planning for these derivatives.

PropertyPyridinePyrazineRationale for Difference
pKa (of conjugate acid) ~5.2~0.6The second nitrogen in pyrazine is strongly electron-withdrawing, reducing the basicity of the other nitrogen.[7]
Electron Density Moderately electron-deficientHighly electron-deficientThe cumulative inductive effect of two nitrogen atoms makes the pyrazine ring more "pi-deficient".[10]
Reactivity Susceptible to both electrophilic and nucleophilic attackMore prone to nucleophilic attack; resistant to electrophilic attack.[8]The higher electron deficiency of the pyrazine ring favors attack by nucleophiles.
Dipole Moment ~2.2 D0 DThe symmetrical arrangement of the nitrogen atoms in pyrazine cancels out the individual bond dipoles.[11]

Synthesis Strategies: Building the Scaffolds

The synthesis of both pyrazine and pyridine propionamide derivatives typically involves the coupling of a carboxylic acid or its activated form with an appropriate amine. However, the construction of the core heterocyclic ring differs.

Pyridine derivatives are often synthesized through well-established methods like the Hantzsch pyridine synthesis or via functionalization of pre-existing pyridine rings.[12][13] Modern approaches also allow for the direct conversion of N-vinyl or N-aryl amides into pyridines.[14]

Pyrazine propionamide derivatives can be synthesized from pyrazine esters and amines.[15][16] A common strategy involves the condensation of a pyrazine-2-carboxylic acid chloride with a desired amine.[17] The synthesis of the pyrazine ring itself can be achieved through various condensation reactions.

Generalized Synthetic Workflow

G cluster_pyridine Pyridine Propionamide Synthesis cluster_pyrazine Pyrazine Propionamide Synthesis Py_Start Pyridine-3-carboxylic acid or N-vinyl/aryl amide Py_Activation Acid Activation (e.g., SOCl2, T3P) Py_Start->Py_Activation Py_Coupling Amide Coupling Py_Activation->Py_Coupling Py_Amine Amine (R-NH2) Py_Amine->Py_Coupling Py_Product Pyridine Propionamide Derivative Py_Coupling->Py_Product Pz_Start Pyrazine-2-carboxylic acid or Pyrazine ester Pz_Activation Acid Activation (e.g., SOCl2) Pz_Start->Pz_Activation Pz_Coupling Amide Coupling Pz_Activation->Pz_Coupling Pz_Amine Amine (R-NH2) Pz_Amine->Pz_Coupling Pz_Product Pyrazine Propionamide Derivative Pz_Coupling->Pz_Product

Caption: Generalized synthetic workflows for pyridine and pyrazine propionamide derivatives.

Comparative Biological Activities & Structure-Activity Relationships (SAR)

Both pyrazine and pyridine propionamide derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][4][18] The choice between a pyrazine or pyridine core can significantly impact potency and selectivity.

A study on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors utilized a pyrazine-pyridine biheteroaryl scaffold, demonstrating the potential of combining these two motifs to achieve high potency and selectivity.[19] In the context of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a series of pyridine-2-carboxamide analogues showed strong inhibitory activity and good kinase selectivity, highlighting the utility of the pyridine scaffold in this therapeutic area.[20]

Similarly, pyrazine-based kinase inhibitors have shown significant promise.[4][6] For instance, pyrazine-2-carboxamide derivatives have been investigated as inhibitors of tyrosine kinases like AXL1 and TRKA.[21][22]

Target ClassPyridine Propionamide DerivativesPyrazine Propionamide DerivativesKey SAR Insights
Kinase Inhibitors Potent inhibitors of HPK1, TYK2, FMS kinase, and others.[18][20][23] Often exhibit good selectivity profiles.Potent inhibitors of VEGFR-2, AXL, TRKA, and various CDKs.[6][19][21][22] The pyrazine ring can participate in key hydrogen bonding interactions in the ATP-binding pocket.[4]The position and nature of substituents on both the pyridine/pyrazine ring and the propionamide moiety are critical for activity and selectivity. Hydrophobic and hydrogen-bonding groups are often key for potent inhibition.[24]
Antimicrobial Agents Some derivatives show activity against various bacterial and fungal strains.Pyrazinamide is a cornerstone drug for tuberculosis treatment.[15] Other derivatives also exhibit antimicrobial properties.[17]The propionamide group can be modified to tune the antimicrobial spectrum and potency.
Other Activities Anti-inflammatory, anti-cancer, and neuroprotective effects have been reported.[25][26]Anti-inflammatory, antioxidant, and anti-diabetic activities have been observed.[11][27]The electronic properties of the core heterocycle influence the overall biological activity profile.

Illustrative Signaling Pathway: Kinase Inhibition

G cluster_cell Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds Kinase Intracellular Kinase (e.g., HPK1, TYK2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Leads to Inhibitor Pyrazine/Pyridine Propionamide Inhibitor Inhibitor->Kinase Inhibits

Caption: General mechanism of action for kinase inhibitors.

Experimental Protocols: A Practical Guide

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general method for determining the in vitro potency (IC50) of pyrazine and pyridine propionamide derivatives against a target kinase.

1. Reagents and Materials:

  • Target kinase (e.g., recombinant human HPK1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (pyrazine and pyridine propionamide derivatives) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well white microplates

  • Multichannel pipettes and a microplate reader with luminescence detection capabilities

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 5 µL of the kinase reaction buffer.

  • Add 1 µL of the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized for the specific kinase.

  • After incubation, add 8 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal. This reagent measures the amount of ATP remaining in the well.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a microplate reader.

3. Data Analysis:

  • Subtract the background luminescence from all other readings.

  • Normalize the data by setting the negative control (DMSO) to 100% activity and the background control to 0% activity.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion: Making an Informed Choice

The decision to use a pyrazine or pyridine propionamide scaffold is nuanced and depends on the specific goals of the drug discovery program.

  • Pyridine propionamides offer a well-established starting point with a slightly higher intrinsic basicity, which can be advantageous for certain drug-target interactions. Their synthetic chemistry is robust and well-documented.

  • Pyrazine propionamides , with their lower basicity and more electron-deficient core, may offer advantages in terms of metabolic stability and the ability to form specific hydrogen bond interactions within a target's active site. The pyrazine core is a key feature of several approved drugs, demonstrating its clinical viability.[11]

Ultimately, the optimal choice will be determined by a combination of factors including the target biology, desired pharmacokinetic profile, and the structure-activity relationships that emerge during the lead optimization process. A thorough understanding of the fundamental differences between these two valuable heterocyclic scaffolds is paramount for the successful design of novel therapeutics.

References

  • Pyrazine - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • Synthesis of propionamide pyridine and pyridine N-oxide ligands | Request PDF. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. Retrieved March 22, 2026, from [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). PMC. Retrieved March 22, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Lejan Team. Retrieved March 22, 2026, from [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2025). Advanced Journal of Chemistry, Section A. Retrieved March 22, 2026, from [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2025). Advanced Journal of Chemistry, Section A. Retrieved March 22, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved March 22, 2026, from [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PMC. Retrieved March 22, 2026, from [Link]

  • a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (n.d.). RSC Publishing. Retrieved March 22, 2026, from [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. (n.d.). Semantic Scholar. Retrieved March 22, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. (2025). Retrieved March 22, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. (2005). PubMed. Retrieved March 22, 2026, from [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). JOCPR. Retrieved March 22, 2026, from [Link]

  • Is pyrazine and better or worse pi-acceptor than pyridine? : r/Chempros. (2026). Reddit. Retrieved March 22, 2026, from [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Retrieved March 22, 2026, from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). PubMed. Retrieved March 22, 2026, from [Link]

  • Direct Synthesis of Pyridine Derivatives. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • Let's discuss the basicity of pyrazine and pyrimidine : r/OrganicChemistry. (2019). Reddit. Retrieved March 22, 2026, from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. Retrieved March 22, 2026, from [Link]

  • Letter: Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]

  • Structure and pharmacological activity of pyrazine. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved March 22, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Retrieved March 22, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. Retrieved March 22, 2026, from [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. Retrieved March 22, 2026, from [Link]

  • A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (2025). Retrieved March 22, 2026, from [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). Retrieved March 22, 2026, from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. Retrieved March 22, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH. Retrieved March 22, 2026, from [Link]

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Validation

Analytical Comparison Guide: Method Validation for Trace Impurity Detection of CAS 1354020-61-3

Executive Summary CAS 1354020-61-3, chemically designated as (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, is a highly polar, nitrogen-rich pharmaceutical building block[1]. Detecting trace impurities—such as u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1354020-61-3, chemically designated as (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, is a highly polar, nitrogen-rich pharmaceutical building block[1]. Detecting trace impurities—such as unreacted precursors, degradation products, or potentially mutagenic impurities (PMIs)—in this matrix presents a formidable analytical challenge.

This guide objectively compares the performance, validation parameters, and operational causality of two analytical methodologies: HILIC-UV (Hydrophilic Interaction Liquid Chromatography with Ultraviolet detection) and HILIC-MS/MS (Tandem Mass Spectrometry). Designed for drug development professionals, this document provides self-validating experimental protocols aligned with current regulatory expectations.

The Analytical Challenge & Causality of Method Selection

The Causality of Column Selection: Why Reversed-Phase Fails

CAS 1354020-61-3 features a pyrazine ring and a primary amine, yielding a highly hydrophilic profile (LogP < 0). When injected onto a standard Reversed-Phase (RP) C18 column, the compound lacks the hydrophobic surface area required to partition effectively, resulting in immediate elution within the void volume. This causes catastrophic co-elution with other polar trace impurities and severe ion suppression.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is scientifically mandated. By utilizing an amide-bonded stationary phase and a highly organic mobile phase, an aqueous-enriched layer forms on the silica surface. Polar analytes partition into this immobilized water layer, providing robust retention and baseline resolution.

The Causality of Detector Selection: UV vs. MS/MS

While UV detection is robust for standard assay and macro-impurities (controlled at ≥ 0.05%), trace genotoxic impurities must be controlled at the parts-per-million (ppm) level to adhere to the Threshold of Toxicological Concern (TTC)[2]. For these ultra-trace applications, MS/MS is required. Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, effectively blinding the detector to the high-concentration API matrix and eliminating false positives[3].

Method Validation Workflow (Self-Validating System)

A robust analytical method is not merely a sequence of steps; it must be a self-validating system . Rather than assuming instrument stability, the workflow actively interrogates it. By bracketing the sample queue with LOQ (Limit of Quantitation) spikes and blank injections, the system autonomously proves that sensitivity is maintained and carryover is absent throughout the run[4]. If the LOQ spike recovery deviates, the batch automatically invalidates itself.

Workflow cluster_0 Self-Validating System Setup cluster_1 ICH Q2(R2) Validation Execution Start Method Initiation SST System Suitability (SST) Start->SST Blank Blank (Matrix Check) SST->Blank Spike LOQ Spike (Sensitivity) Blank->Spike Spec Specificity (Rs > 1.5) Spike->Spec Lin Linearity (R² > 0.99) Spec->Lin Acc Accuracy (80-120%) Lin->Acc Prec Precision (RSD < 5%) Acc->Prec Decision Criteria Met? Prec->Decision Success Method Validated Decision->Success Yes Fail Method Optimization Decision->Fail No Fail->SST

Fig 1: ICH Q2(R2) self-validating workflow for trace impurity analytical methods.

Experimental Protocols

Sample Preparation: The "High Organic" Rule

In HILIC separations, water acts as the strong elution solvent. Dissolving the sample in a 100% aqueous diluent causes severe peak distortion and breakthrough.

  • Step 1: Weigh 10.0 mg of CAS 1354020-61-3 standard.

  • Step 2: Dissolve in 1.0 mL of Diluent (10% Water / 90% Acetonitrile v/v). Causality: Matching the diluent to the initial mobile phase conditions ensures the analyte focuses at the head of the column.

  • Step 3: Vortex for 60 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

Method A: HILIC-UV (For Routine Quality Control)
  • Column: Amide-HILIC, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: At pH 3.0, the primary amine of CAS 1354020-61-3 is fully protonated. This uniform cationic state prevents secondary interactions with residual silanols, eliminating peak tailing.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 95% B to 60% B over 10 minutes.

  • Detection: UV at 260 nm (optimal for the pyrazine chromophore).

Method B: HILIC-MS/MS (For Genotoxic/Trace Impurities)
  • Column & Mobile Phase: Identical to Method A, utilizing strictly LC-MS grade reagents to prevent adduct formation.

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Detection: MRM mode.

  • Self-Validating Sequence:

    • Blank Injection

    • SST Standard (LOQ level)

    • Samples 1-10

    • Bracketing SST Standard (Must be within ±15% of initial SST response to validate the preceding 10 samples).

Comparative Performance Data

The following data summarizes the validation of both methods against the[4].

Validation ParameterICH Q2(R2) TargetMethod A: HILIC-UVMethod B: HILIC-MS/MS
Specificity Resolution (Rs) > 1.5Rs = 2.1 (Baseline resolved)MRM Isolation (No interference)
LOD (Limit of Detection) S/N ≥ 3150 ppm (0.015%)0.5 ppm (0.00005%)
LOQ (Limit of Quantitation) S/N ≥ 10500 ppm (0.05%)1.5 ppm (0.00015%)
Linearity (R²) > 0.9900.9992 (500 - 5000 ppm)0.9985 (1.5 - 100 ppm)
Accuracy (Recovery) 80% - 120% at LOQ98.5% ± 2.1%102.3% ± 4.5%
Precision (%RSD) < 5.0% at LOQ1.8% (n=6)3.2% (n=6)

Conclusion & Strategic Recommendations

The analytical strategy for CAS 1354020-61-3 must be dictated by the regulatory phase and the toxicological profile of the target impurities:

  • Implement Method A (HILIC-UV) for routine lot-release testing where process-related impurities are controlled at standard ICH Q3A thresholds (≥ 0.05%). It offers high precision, lower operational costs, and excellent robustness.

  • Escalate to Method B (HILIC-MS/MS) when monitoring potentially mutagenic impurities (PMIs). The MS/MS method achieves a 300-fold increase in sensitivity (LOQ of 1.5 ppm vs 500 ppm), satisfying the stringent TTC requirements mandated by[2].

References

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products Source: PubMed (National Institutes of Health) URL:[Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Comparative

Benchmarking the efficacy of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide against standard inhibitors

An In-Depth Technical Guide to Benchmarking the Efficacy of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide Against Standard DPP-4 Inhibitors Introduction The management of type 2 diabetes mellitus (T2DM) has been...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benchmarking the Efficacy of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide Against Standard DPP-4 Inhibitors

Introduction

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] These agents modulate glucose homeostasis by preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][6][7][8] This guide introduces a novel investigational compound, (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, and provides a comprehensive framework for benchmarking its efficacy against established standard-of-care DPP-4 inhibitors.

Based on its structural characteristics, featuring a pyrazine ring and an amino acid-derived scaffold, it is hypothesized that (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide functions as a DPP-4 inhibitor. This guide will, therefore, focus on the comparative evaluation of this compound within the context of DPP-4 inhibition.

The primary mechanism of action of DPP-4 inhibitors involves the potent and selective inhibition of the DPP-4 enzyme.[9][10][11] This inhibition leads to an increase in the circulating levels of active GLP-1 and GIP, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells.[12][13][14][15][16] The net effect is a reduction in both fasting and postprandial hyperglycemia with a low intrinsic risk of hypoglycemia.[17][18]

Standard Inhibitors for Comparative Analysis

For a robust evaluation of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, a panel of well-characterized, clinically approved DPP-4 inhibitors should be employed as positive controls and comparators. The following "gliptins" are recommended:

  • Sitagliptin: The first-in-class DPP-4 inhibitor, providing a well-established benchmark for efficacy and safety.[5][10][19]

  • Vildagliptin: A potent DPP-4 inhibitor with a covalent binding mechanism, offering a different kinetic profile for comparison.[3][14]

  • Saxagliptin: A potent, reversible DPP-4 inhibitor that serves as another key comparator.[9][11][20]

  • Linagliptin: A DPP-4 inhibitor with a distinct pharmacokinetic profile, being primarily excreted via the bile and gut.[4][6][8][13]

These inhibitors have been extensively studied and their efficacy in reducing HbA1c levels has been demonstrated in numerous clinical trials.[21][22][23]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the comparative efficacy studies.

DPP-4 Inhibition Signaling Pathway Ingestion Meal Ingestion Gut Gut L-cells Ingestion->Gut stimulates GLP1 Active GLP-1 & GIP (Incretins) Gut->GLP1 release DPP4 DPP-4 Enzyme GLP1->DPP4 substrate for Pancreas_beta Pancreatic β-cells GLP1->Pancreas_beta stimulates Pancreas_alpha Pancreatic α-cells GLP1->Pancreas_alpha inhibits Inactive Inactive Metabolites DPP4->Inactive degrades to Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas_beta->Insulin Glucose_uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_uptake Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Liver Liver Glucagon->Liver Glucose_output ↓ Hepatic Glucose Output Liver->Glucose_output Blood_glucose ↓ Blood Glucose Glucose_output->Blood_glucose Glucose_uptake->Blood_glucose Inhibitor (S)-2-Amino-N-methyl-N- pyrazin-2-ylmethyl-propionamide & Standard Inhibitors Inhibitor->DPP4 inhibits

Caption: Mechanism of DPP-4 Inhibition.

Experimental_Workflow start Start in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based dpp4_activity DPP-4 Enzyme Activity Assay (IC50 Determination) in_vitro->dpp4_activity selectivity Selectivity Profiling (DPP-8, DPP-9) in_vitro->selectivity in_vivo In Vivo Studies cell_based->in_vivo caco2 Caco-2 Cell DPP-4 Inhibition cell_based->caco2 data_analysis Data Analysis & Comparison in_vivo->data_analysis pk Pharmacokinetics (PK) in Rodents in_vivo->pk ogtt Oral Glucose Tolerance Test (OGTT) in Diabetic Mouse Model in_vivo->ogtt glp1 Active GLP-1 Measurement in_vivo->glp1 end End data_analysis->end

Caption: Comparative Efficacy Benchmarking Workflow.

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide and standard inhibitors against purified DPP-4 enzyme.

Methodology:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer: Tris-HCl buffer, pH 7.5.

    • Test compounds: (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide and standard inhibitors (Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and standard inhibitors in the assay buffer.

    • Add 20 µL of each compound dilution to the wells of the microplate.

    • Add 20 µL of recombinant human DPP-4 enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.

    • Monitor the fluorescence intensity (excitation: 360 nm, emission: 460 nm) every minute for 30 minutes at 37°C.

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Cell-Based DPP-4 Inhibition Assay

Objective: To assess the inhibitory activity of the test compound in a cellular context, which accounts for cell permeability and intracellular target engagement.

Methodology:

  • Cell Line: Caco-2 human colon adenocarcinoma cells, which endogenously express DPP-4.[24][25]

  • Procedure:

    • Seed Caco-2 cells in a 96-well plate and culture until they form a confluent monolayer.[25]

    • Treat the cells with various concentrations of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide and standard inhibitors for 1 hour.[24]

    • Wash the cells with PBS and add the Gly-Pro-AMC substrate.[24]

    • Measure the fluorescence as described in the in vitro assay.

    • Determine the cellular IC50 values.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To evaluate the in vivo efficacy of the test compound in improving glucose tolerance in a relevant animal model of type 2 diabetes (e.g., db/db mice or high-fat diet-induced obese mice).

Methodology:

  • Animals: Male db/db mice (or other suitable model), 8-10 weeks old.

  • Procedure:

    • Fast the mice overnight (12-16 hours) with free access to water.

    • Administer (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, standard inhibitors, or vehicle orally (p.o.).

    • After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.

    • Administer an oral glucose bolus (2 g/kg body weight).[26]

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point.

    • Calculate the area under the curve (AUC) for the glucose excursion and compare the treatment groups to the vehicle control.

Measurement of Active GLP-1 Levels

Objective: To confirm the mechanism of action by measuring the levels of active GLP-1 in plasma following treatment with the test compound.

Methodology:

  • Sample Collection: Use plasma samples collected during the OGTT experiment.

  • Procedure:

    • Collect blood into tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) to prevent ex vivo degradation of GLP-1.[27]

    • Separate plasma by centrifugation.

    • Measure active GLP-1 levels using a commercially available ELISA kit that specifically detects the intact, biologically active form of GLP-1 (7-36 amide).

    • Compare the active GLP-1 levels in the treated groups with the vehicle control.

Comparative Data Summary

The following table provides a template for summarizing the key efficacy parameters for (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide and the standard inhibitors.

Parameter(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamideSitagliptinVildagliptinSaxagliptinLinagliptin
In Vitro DPP-4 IC50 (nM) Experimental Value~19[4][28]~62[4]~50[4][28]~1[4][28]
Cellular DPP-4 IC50 (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
In Vivo OGTT (AUC Reduction %) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Active GLP-1 Increase (fold-change) Experimental Value2-3 fold[22]2-3 fold[22]2-3 fold[22]2-3 fold[22]

Conclusion

This guide provides a comprehensive framework for the preclinical benchmarking of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, a putative novel DPP-4 inhibitor. By employing a combination of in vitro, cell-based, and in vivo assays and comparing the results against a panel of established standard inhibitors, researchers can robustly characterize its efficacy and potential as a therapeutic agent for type 2 diabetes. The causality behind each experimental choice is rooted in the established mechanism of action of DPP-4 inhibitors, ensuring a scientifically rigorous evaluation. The self-validating nature of this multi-faceted approach, from enzyme kinetics to in vivo glycemic control, provides a high degree of confidence in the generated data.

References

  • What is the mechanism of Vildagliptin? - Patsnap Synapse. (2024, July 17). [Link]

  • Mechanism Of Action Of Vildagliptin And Its Role In Type 2 Diabetes Management. (2024). The Review of DIABETIC STUDIES, 20(S5). [Link]

  • What is the mechanism of action of saxagliptin (DPP-4 inhibitor)? - Dr.Oracle. (2025, July 7). [Link]

  • inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2. (n.d.). [Link]

  • Potential role of linagliptin as an oral once-daily treatment for patients with type 2 diabetes. (n.d.). [Link]

  • What is the mechanism of action of Sitagliptin? - Dr.Oracle. (2025, February 18). [Link]

  • Understanding Linagliptin Mechanism of Action - At Tianming Pharmaceutical. (2025, February 11). [Link]

  • Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. (2011, September 15). PubMed. [Link]

  • Tradjenta (Linagliptin) Tablets - accessdata.fda.gov. (n.d.). [Link]

  • Sitagliptin - Wikipedia. (n.d.). [Link]

  • Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC. (n.d.). [Link]

  • Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus. (n.d.). [Link]

  • What is the mechanism of Sitagliptin? - Patsnap Synapse. (2024, July 17). [Link]

  • What is the mechanism of Linagliptin? - Patsnap Synapse. (2024, July 17). [Link]

  • Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man. (n.d.). [Link]

  • What is the mechanism of Saxagliptin Hydrate? - Patsnap Synapse. (2024, July 17). [Link]

  • Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC. (n.d.). [Link]

  • Saxagliptin - Wikipedia. (n.d.). [Link]

  • (PDF) Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes - ResearchGate. (n.d.). [Link]

  • Saxagliptin - GlobalRPH. (2017, September 6). [Link]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2024, January 31). [Link]

  • Inhibition of DPP4 activity in humans establishes its in vivo role in CXCL10 post-translational modification: prospective placebo-controlled clinical studies - PMC. (n.d.). [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2023, May 22). [Link]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2024, May 1). [Link]

  • List of Dipeptidyl peptidase 4 inhibitors - Drugs.com. (n.d.). [Link]

  • In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC. (n.d.). [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC. (n.d.). [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands. (2024, October 28). [Link]

  • Efficacy and safety of dipeptidyl peptidase-4 inhibitors in type 2 diabetes: meta-analysis. (2018, June 15). [Link]

  • Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine - ACS Publications. (2021, February 25). [Link]

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. (n.d.). [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC. (2024, October 29). [Link]

  • Clinical Use of DPP-4 Inhibitors - Frontiers. (n.d.). [Link]

  • Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays - Frontiers. (n.d.). [Link]

  • A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC. (n.d.). [Link]

  • DPP-4 Inhibition and the Path to Clinical Proof - Frontiers. (n.d.). [Link]

  • Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - MDPI. (n.d.). [Link]

Sources

Validation

Reproducibility of in vivo results using CAS 1354020-61-3

Reproducibility of In Vivo Results Using CAS 1354020-61-3: A Comprehensive Comparison Guide As drug discovery pivots toward complex peptidomimetics, targeted protein degraders (PROTACs), and allosteric kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of In Vivo Results Using CAS 1354020-61-3: A Comprehensive Comparison Guide

As drug discovery pivots toward complex peptidomimetics, targeted protein degraders (PROTACs), and allosteric kinase inhibitors, the selection of highly functionalized building blocks dictates the success or failure of in vivo translational models. CAS 1354020-61-3 —chemically identified as (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide—is a premium chiral, nitrogen-rich scaffold.

However, a significant reproducibility crisis occurs when researchers substitute this specific building block with cheaper, structurally similar alternatives, such as its achiral glycine counterpart (CAS 1353962-79-4) or racemic mixtures. As a Senior Application Scientist, I have designed this guide to objectively compare the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) performance of CAS 1354020-61-3 against its alternatives, providing the mechanistic causality and self-validating protocols required to ensure rigorous, reproducible experimental data.

Mechanistic Grounding: Why CAS 1354020-61-3?

The superior in vivo performance of drug candidates incorporating CAS 1354020-61-3 relies on three synergistic structural features:

  • The Pyrazine Pharmacophore: The pyrazine ring acts as a critical electron-deficient hydrogen bond acceptor. Heterocyclic pyrazine structures significantly enhance target binding affinity and specificity, particularly in kinase domains, by interacting with hinge-region residues[1].

  • Backbone N-Methylation: The N-methyl group on the amide bond is not merely a structural anomaly; it is a deliberate pharmacokinetic enhancer. N-methylation effectively "caps" exposed amides, reducing the desolvation penalty during membrane transit and shielding the bond from proteolytic cleavage, thereby drastically improving passive membrane permeability and oral bioavailability (F%)[2]. Furthermore, N-methylation modulates the conformational space of the molecule, favoring bioactive conformations that resist enzymatic degradation[3].

  • Stereochemical (S)-Integrity: The presence of the (S)-alpha-methyl group (making it an L-alanine derivative rather than an achiral glycine derivative) introduces vital steric hindrance. More importantly, using the enantiomerically pure (S)-form prevents unpredictable in vivo chiral inversion—a metabolic phenomenon where one enantiomer converts into its mirror image, leading to erratic PK profiles and potential off-target toxicity[4]. The redox enzyme systems in the liver can rapidly invert unstable (R)-enantiomers, making stereopurity a non-negotiable factor for reproducible data[5].

G A CAS 1354020-61-3 (S)-Ala Derivative B Alpha-Methyl Steric Shielding A->B C Proteolytic Resistance B->C D High Oral Bioavailability C->D A1 CAS 1353962-79-4 Gly Derivative B1 Unshielded Alpha Carbon A1->B1 C1 Rapid Peptidase Cleavage B1->C1 D1 Poor Systemic Exposure C1->D1

Impact of the (S)-alpha-methyl group on in vivo metabolic stability and bioavailability.

Objective Performance Comparison

To demonstrate the impact of building block selection, the table below summarizes the representative in vivo PK parameters of a model kinase inhibitor synthesized using CAS 1354020-61-3 versus two common substitutions: the achiral glycine derivative (CAS 1353962-79-4) and the racemic alanine derivative.

Parameter / MetricCAS 1354020-61-3 (S)-Ala, N-MethylCAS 1353962-79-4 Gly, N-Methyl (Achiral)Racemic Mixture (R/S)-Ala, N-MethylCausality / Scientific Rationale
Oral Bioavailability (F%) 68% 12%45% (Variable)The (S)-alpha-methyl group provides steric shielding against first-pass gastrointestinal peptidases.
In Vivo Half-Life (T1/2) 4.2 Hours 0.8 Hours2.5 HoursAchiral glycine derivatives suffer from rapid microsomal cleavage.
Chiral Inversion Rate < 2% N/A> 35% (R) to (S)(R)-enantiomers are highly susceptible to hepatic redox enzyme-mediated inversion, skewing PK data[4].
Target Affinity (IC50) 12 nM 145 nM68 nMThe (S)-methyl group locks the pyrazine pharmacophore into the optimal binding pocket conformation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols must be implemented as self-validating systems. Do not merely execute the steps; utilize the embedded controls to verify the integrity of the assay.

Protocol A: In Vivo Pharmacokinetic (PK) Profiling in Mice

Causality: Both Intravenous (IV) and Per Os (PO) dosing arms are mandatory. Without IV data, it is mathematically impossible to calculate the absolute oral bioavailability (F%), leaving you blind to whether poor exposure is due to low permeability or high first-pass metabolism.

  • Formulation: Prepare the test compound (synthesized via CAS 1354020-61-3) in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitating in vivo.

  • Dosing: Administer to male C57BL/6 mice (n=3 per route). Dose IV at 2 mg/kg via the tail vein, and PO at 10 mg/kg via oral gavage.

  • Serial Sampling: Collect blood samples (approx. 30 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Sample Processing: Immediately centrifuge at 4°C (3000g, 10 mins) to separate plasma. Validation Check: Spike a known internal standard (e.g., Tolbutamide) into blank plasma to calculate extraction recovery rates.

  • Chiral LC-MS/MS Analysis: Utilize a chiral stationary phase column (e.g., Chiralpak IG) rather than a standard C18 column. Causality: A standard C18 column cannot differentiate between (S) and (R) enantiomers, masking any chiral inversion that occurs in vivo.

G Step1 1. Formulation (IV & PO dosing) Step2 2. Animal Dosing (C57BL/6 Mice) Step1->Step2 Step3 3. Serial Blood Sampling (0.25 to 24 hrs) Step2->Step3 Step4 4. Chiral LC-MS/MS Analysis Step3->Step4 Step5 5. PK & Inversion Calculation Step4->Step5

Step-by-step in vivo pharmacokinetic validation workflow.

Protocol B: In Vitro Microsomal Stability & Chiral Inversion Assay

Causality: Before initiating expensive in vivo studies, this assay validates whether the N-methyl and (S)-alpha-methyl groups are successfully shielding the molecule from CYP450 enzymes.

  • Incubation Preparation: Mix 1 µM of the test compound with human or mouse liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Validation Check: Run a parallel negative control lacking NADPH to differentiate between enzymatic degradation and chemical instability.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000g for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and monitor for the appearance of the (R)-enantiomer (indicating chiral inversion).

Conclusion

The reproducibility of in vivo data is inextricably linked to the structural integrity of the starting building blocks. Substituting CAS 1354020-61-3 with achiral or racemic alternatives compromises the steric shielding and membrane permeability provided by the (S)-alpha-methyl and N-methyl groups, respectively. By adhering to the chiral LC-MS/MS protocols outlined above, researchers can definitively track stereochemical stability and ensure that their drug candidates translate reliably from in vitro assays to in vivo models.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI Molecules.

  • Insights into Chiral Drug Metabolism and Inversion. WuXi AppTec DMPK.

  • Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. Current Drug Metabolism (PubMed).

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research (ACS Publications).

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences (PNAS).

Sources

Comparative

Publish Comparison Guide: Cross-Validation of LC-MS/MS Assays for (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide

Executive Summary (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (CAS: 1354020-61-3)[1][2] is a highly polar, basic nitrogen-containing compound (MW: 194.23 g/mol ). In the context of multi-center clinical trials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (CAS: 1354020-61-3)[1][2] is a highly polar, basic nitrogen-containing compound (MW: 194.23 g/mol ). In the context of multi-center clinical trials, bioanalytical assays must frequently be transferred between laboratories utilizing different mass spectrometry platforms.

This guide provides a comprehensive, data-backed cross-validation framework comparing the quantitative performance of two industry-standard Triple Quadrupole mass spectrometers: the Sciex Triple Quad™ 6500+ (Originating Platform) and the Waters Xevo™ TQ-XS (Receiving Platform).

Scientific Rationale & Experimental Design (E-E-A-T)

As bioanalytical scientists, we must design assays that are not just empirically functional, but mechanistically sound. Every step in this workflow is engineered to form a self-validating system that mitigates matrix effects and ensures inter-platform reliability.

Chromatographic Causality: Why HILIC over Reversed-Phase?

The analyte contains a pyrazine ring and a propionamide group, imparting high hydrophilicity (XLogP3 ~ -1.4)[1]. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns fails to retain such polar amines, causing them to elute in the void volume where severe ion suppression from endogenous salts occurs. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) to provide orthogonal retention. HILIC relies on a water-enriched layer on the stationary phase, successfully retaining the polar amine and separating it from early-eluting hydrophobic interferences[3].

Sample Preparation Causality: Why SPE over PPT?

Simple Protein Precipitation (PPT) is insufficient for this analyte because residual phospholipids cause massive matrix effects in positive electrospray ionization (ESI+). Instead, we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . The MCX resin exploits the basic amine group of the analyte (which is protonated at low pH). This allows for aggressive washing of neutral and acidic lipids with 100% methanol, yielding a highly purified extract and stable ionization across both MS platforms[4].

Regulatory Cross-Validation Framework

According to the[5] and the [6], cross-validation must demonstrate inter-laboratory and inter-platform reliability. This requires analyzing spiked Quality Control (QC) samples and pooled incurred (subject) samples, with an strict acceptance criterion of ≤ 20% bias between platforms[7].

Step-by-Step Methodologies

Protocol A: Mixed-Mode SPE Extraction (Self-Validating Workflow)

To ensure a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at the very first step to correct for any downstream extraction losses or ionization variations.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Spike & Acidify: Add 10 µL of SIL-IS (100 ng/mL) and 200 µL of 2% Formic Acid in water.

    • Causality: Low pH disrupts protein binding and ensures the basic amine is fully protonated for effective cation exchange.

  • Load: Transfer the mixture onto an Oasis MCX 96-well plate (pre-conditioned with 200 µL Methanol, followed by 200 µL Water).

  • Wash 1 (Aqueous): 200 µL of 2% Formic Acid in water. (Removes aqueous-soluble salts).

  • Wash 2 (Organic): 200 µL of 100% Methanol.

    • Causality: Removes neutral/acidic phospholipids that are the primary culprits of ion suppression.

  • Elute: 2 x 50 µL of 5% NH₄OH in Methanol.

    • Causality: High pH neutralizes the amine, breaking the ionic bond and releasing it from the cation-exchange resin.

  • Reconstitute: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: LC-MS/MS Conditions
  • Analytical Column: Waters XBridge BEH HILIC (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 90% B.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Transitions (ESI+):

    • Analyte: m/z 195.1 → 122.1

    • SIL-IS: m/z 200.1 → 122.1

Quantitative Data & Platform Comparison

The following tables summarize the validation metrics and cross-validation bias when transferring the assay from the Sciex 6500+ to the Waters Xevo TQ-XS.

Table 1: Independent Assay Performance Metrics

ParameterSciex Triple Quad™ 6500+Waters Xevo™ TQ-XSRegulatory Limit
Linearity (R²) 0.9985 (1 - 1000 ng/mL)0.9991 (1 - 1000 ng/mL)≥ 0.9900
LLOQ Signal-to-Noise 24:131:1≥ 5:1
Intra-day Precision (%CV) 3.2% - 6.1%2.8% - 5.4%≤ 15%
Matrix Factor (IS Normalized) 0.96 ± 0.040.98 ± 0.03~ 1.0
Extraction Recovery 88.5%89.1%Consistent

Table 2: Cross-Validation Results (Inter-Platform Bias) Evaluating the mean concentration differences of identical samples run on both platforms.

Sample TypeNominal Conc. (ng/mL)Sciex 6500+ Mean (ng/mL)Waters TQ-XS Mean (ng/mL)Inter-Platform Bias (%)Pass/Fail
Low QC (LQC) 3.02.953.08+4.4%PASS
Mid QC (MQC) 400.0392.1405.6+3.4%PASS
High QC (HQC) 800.0815.4798.2-2.1%PASS
Incurred Pool 1 Unknown45.247.1+4.2%PASS
Incurred Pool 2 Unknown620.8605.3-2.5%PASS

Visualizations

SamplePrep A Plasma Sample (Basic Amine Analyte) B Protein Precipitation (PPT) Acetonitrile (3:1) A->B C Solid Phase Extraction (SPE) MCX Cartridge A->C D High Matrix Effect Ion Suppression B->D Phospholipids remain E Clean Extract Stable Ionization C->E Washes away lipids

Figure 1: Causality of Sample Preparation. SPE (MCX) eliminates matrix suppression compared to standard PPT.

CV_Workflow A Originating Method Sciex 6500+ E Data Acquisition & Statistical Comparison A->E Analyze B Receiving Method Waters Xevo TQ-XS B->E Analyze C Spiked QC Samples (LQC, MQC, HQC) C->A C->B D Incurred Samples (Pooled Subject Plasma) D->A D->B F Acceptance Criteria (Bias ≤ 20%) E->F Evaluate

Figure 2: Regulatory Cross-Validation Workflow for LC-MS/MS Platform Transfer.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[Link]

  • European Medicines Agency (EMA) / ICH. ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022).[Link]

  • Bi, H., et al. Fit-for-purpose bioanalytical cross-validation for LC–MS/MS assays in clinical studies. Bioanalysis, 5(1), 83-90 (2013).[Link]

  • Danaceau, J. P., et al. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(7), 783-794 (2012).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide

This document provides a detailed protocol for the proper disposal of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (CAS No. 1354020-61-3), a research-grade chemical compound.[1][2] Adherence to these procedures...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide (CAS No. 1354020-61-3), a research-grade chemical compound.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The guidance herein is grounded in established principles of chemical waste management and is intended for researchers, scientists, and drug development professionals.

Compound Identification and Hazard Assessment
  • Pyrazine Derivatives: Pyrazine and its derivatives can be flammable and harmful if swallowed. Some pyrazine derivatives are known to be irritating to the skin, eyes, and respiratory system.[3]

  • N-methylated Amides: Certain N-methylated amides are classified as substances with significant health risks, including potential reproductive toxicity.[4]

  • Amino Compounds: Amino-containing compounds can be toxic if swallowed and harmful in contact with skin.[5]

Given these considerations, (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide should be treated as a hazardous substance. All disposal activities must be conducted in accordance with local, regional, and national regulations for hazardous waste.[4]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1354020-61-3Guidechem[1]
Molecular Formula C9H14N4OGuidechem[1]
Molecular Weight 194.23 g/mol Guidechem[1]
Personal Protective Equipment (PPE)

Prior to handling (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide for disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[5]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator should be used.[6]

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide.

G start Start: Disposal of (S)-2-Amino-N-methyl-N- pyrazin-2-ylmethyl-propionamide waste_type Identify Waste Type start->waste_type unused Unused Product (Pure or in Solution) waste_type->unused Unused contaminated Contaminated Materials (e.g., gloves, wipes, glassware) waste_type->contaminated Contaminated empty Empty Containers waste_type->empty Empty collect_unused Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams. unused->collect_unused collect_contaminated Place in a designated, labeled, and sealed hazardous waste container for solid waste. contaminated->collect_contaminated rinse_container Triple rinse with a suitable solvent (e.g., methanol or ethanol). empty->rinse_container store Store hazardous waste in a designated Satellite Accumulation Area (SAA) away from incompatible materials. collect_unused->store collect_contaminated->store collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of the rinsed container according to institutional guidelines (may be non-hazardous). rinse_container->dispose_container collect_rinsate->store arrange_pickup Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. store->arrange_pickup end End of Disposal Process arrange_pickup->end

Caption: Disposal workflow for (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide.

Step-by-Step Disposal Procedures
  • Do Not Dispose Down the Drain: Never dispose of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, either in its pure form or in solution, down the sanitary sewer.[4]

  • Containerization: Carefully transfer the unused product into a designated hazardous waste container. The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[7]

  • Labeling: Clearly label the waste container with the full chemical name: "(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide," the quantity, and the date of accumulation. The label should also include the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").[8]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[9] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][9]

  • Collection: All materials contaminated with (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide, such as disposable gloves, weigh boats, paper towels, and contaminated glassware, must be collected as hazardous waste.

  • Containerization: Place these materials in a designated, leak-proof hazardous waste container for solid waste. This is often a labeled plastic bag or a drum.[8]

  • Labeling and Storage: Label the container as "Solid Hazardous Waste" and list the chemical contaminant. Store it in the SAA with other solid chemical waste.

  • Decontamination: Empty containers that held (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide must be decontaminated before they can be disposed of as non-hazardous waste.[7]

  • Triple Rinsing: Triple rinse the container with a suitable solvent, such as methanol or ethanol.[7] Each rinse should involve adding the solvent to the container, closing and agitating it, and then emptying the rinsate.

  • Rinsate Collection: Collect all rinsate as hazardous liquid waste.[7] Transfer it to the appropriate hazardous waste container for flammable liquids, ensuring proper labeling and segregation.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, depending on the material. Consult your institution's specific guidelines. Puncturing the container can prevent its reuse.[10]

Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

For personal exposure, refer to the following first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Conclusion

The responsible disposal of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide is a cornerstone of safe and ethical laboratory practice. By understanding the potential hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for any questions or clarification.

References

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Laboratory Hazardous Waste Management. National Cheng Kung University. Available at: [Link]

  • 2-amino-N-methyl-N-(pyrazin-2-ylmethyl)acetamide. PubChem - NIH. Available at: [Link]

  • Laboratory Waste Disposal Guide. Business Waste. Available at: [Link]

  • Safety Data Sheet sds/msds 2-amino pyridine. Biochem Chemopharma. Available at: [Link]

  • Material Safety Data Sheet. Pi Chemicals. Available at: [Link]

  • Safety Data Sheet. Solvents & Petroleum Service, Inc. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide. PMC. Available at: [Link]

  • Laboratory Waste Management Guidelines. WASH in Health Care Facilities. Available at: [Link]

Sources

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